Avapritinib
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN10/c1-26(28,20-3-5-22(27)6-4-20)21-13-29-25(30-14-21)36-9-7-35(8-10-36)24-23-11-18(16-37(23)33-17-31-24)19-12-32-34(2)15-19/h3-6,11-17H,7-10,28H2,1-2H3/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYRIWUZIJHQKQ-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027935 | |
| Record name | Avapritinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1703793-34-3 | |
| Record name | Avapritinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703793343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avapritinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Avapritinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVAPRITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513P80B4YJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Avapritinib's Inhibition of KIT and PDGFRA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Avapritinib (AYVAKIT®) is a potent and selective tyrosine kinase inhibitor that has demonstrated significant clinical activity against cancers driven by specific mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) genes. This in-depth technical guide provides a comprehensive overview of this compound's mechanism of action, its inhibitory profile against various KIT and PDGFRA mutations, and detailed methodologies for key experimental procedures used in its preclinical and clinical evaluation.
Core Mechanism of Action
This compound is a Type I kinase inhibitor, meaning it binds to the active conformation of the kinase domain. This is particularly significant for its activity against activation loop mutations, such as KIT D816V and PDGFRA D842V, which stabilize the active state of the kinase. By binding to the ATP-binding pocket of the active kinase, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the aberrant signaling that drives tumor growth and proliferation.[1]
Data Presentation
Table 1: this compound In Vitro Inhibitory Activity (IC50)
| Target Kinase/Mutation | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cell-Based Autophosphorylation Assay | Cell Line |
| KIT | |||
| KIT D816V | 0.27[2][3] | 4[4] | HMC-1.2[4] |
| KIT N822K | - | 40[4] | Kasumi-1[4] |
| KIT V560G/D816V | - | - | HMC-1.2[5] |
| KIT Exon 11/17 (V560V/D816V) | <2[2] | - | - |
| Wild-Type KIT | - | 192[3] | - |
| PDGFRA | |||
| PDGFRA D842V | 0.24[2][3][6][7] | 30 | - |
| Other | |||
| VEGFR-2 | >150-fold less potent than KIT D816V[2] | - | - |
| SRC | >150-fold less potent than KIT D816V[2] | - | - |
| FLT3 | >150-fold less potent than KIT D816V[2] | - | - |
Table 2: Clinical Efficacy of this compound in Gastrointestinal Stromal Tumors (GIST)
| Clinical Trial | Patient Population | Line of Therapy | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| NAVIGATOR (Phase 1) | PDGFRA Exon 18 Mutant GIST | 1L+ | 86%[8] | Not Reached | 11.4 months (with dose modification)[8] |
| PDGFRA D842V Mutant GIST | 1L+ | 88%[3] | - | - | |
| KIT-Mutant GIST | 4L+ | 22%[8] | - | 7.2 months (without dose modification)[8] | |
| VOYAGER (Phase 3) | Unresectable/Metastatic GIST | 3rd or 4th Line | Did not show superiority over regorafenib | - | - |
Table 3: Clinical Efficacy of this compound in Advanced Systemic Mastocytosis (AdvSM)
| Clinical Trial | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRh) | Median Duration of Response (DOR) | Median Overall Survival (OS) |
| EXPLORER (Phase 1) & PATHFINDER (Phase 2) Pooled Analysis | Previously Treated AdvSM | 71%[9] | 19%[9] | Not Reached[9] | Not Reached (median follow-up 17.7 months)[9] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Simplified KIT Signaling Pathway and this compound Inhibition.
Caption: Simplified PDGFRA Signaling Pathway and this compound Inhibition.
Experimental Workflows
Caption: Workflow for a Biochemical Kinase Inhibition Assay.
Caption: Workflow for Cell-Based Proliferation and Phosphorylation Assays.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for determining the IC50 of this compound against a target kinase.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the desired final concentration.
-
Kinase Solution: Dilute the recombinant target kinase (e.g., KIT D816V) in kinase buffer to a concentration twice the desired final concentration.
-
Substrate Solution: Prepare the appropriate kinase substrate in kinase buffer.
-
This compound Dilutions: Perform serial dilutions of this compound in DMSO, and then dilute further in kinase buffer to achieve the desired final concentrations.
2. Kinase Reaction:
-
Add 5 µL of the kinase solution to the wells of a 384-well plate.
-
Add 2.5 µL of this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Add 2.5 µL of the substrate solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
3. ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
4. Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines harboring KIT or PDGFRA mutations.
1. Cell Culture and Seeding:
-
Culture mutant cell lines (e.g., HMC-1.2 [KIT V560G, D816V], Kasumi-1 [KIT N822K]) in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate overnight to allow for cell attachment.
2. Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
3. Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence of the treated wells to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value.
Western Blot Analysis of Kinase Phosphorylation
This protocol is for detecting the inhibition of KIT or PDGFRA autophosphorylation and downstream signaling pathways by this compound.
1. Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described in the cell-based proliferation assay protocol for a shorter duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of the target proteins (e.g., phospho-KIT, total KIT, phospho-AKT, total AKT, phospho-ERK, total ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
In Vivo Patient-Derived Xenograft (PDX) Model Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a GIST PDX model.[10][11]
1. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NMRI nu/nu).[10]
-
Surgically implant tumor fragments from a GIST patient with a known KIT or PDGFRA mutation subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Treatment Administration:
-
Randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose with 1% Tween 80).
-
Administer this compound or vehicle control daily by oral gavage at the desired dose (e.g., 10-100 mg/kg).[10][12]
3. Tumor Growth Measurement and Monitoring:
-
Measure the tumor dimensions with calipers twice a week and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
4. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Perform western blot analysis on tumor lysates to assess the inhibition of KIT/PDGFRA signaling.
Disclaimer: These protocols are intended as general guidelines. Researchers should optimize the specific conditions for their experimental setup.
References
- 1. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 2. Portico [access.portico.org]
- 3. This compound for Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 5. Antineoplastic efficacy profiles of this compound and nintedanib in KIT D816V+ systemic mastocytosis: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EPCT-05. A PHASE 1/2 STUDY OF this compound FOR KIT- OR PDGFRA-MUTANT PEDIATRIC RELAPSED/REFRACTORY SOLID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal this compound Treatment Strategies for Patients with Metastatic or Unresectable Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of this compound in previously treated patients with advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robust Activity of this compound, Potent and Highly Selective Inhibitor of Mutated KIT, in Patient-derived Xenograft Models of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Robust Activity of this compound, Potent and Highly Selective Inhibitor of Mutated KIT, in Patient-derived Xenograft Models of Gastrointestinal Stromal Tumors | Semantic Scholar [semanticscholar.org]
- 12. This compound: preclinical studies of a promising novel therapeutic option for gastrointestinal stromal tumors - Urbini - Gastrointestinal Stromal Tumor [gist.amegroups.org]
Avapritinib: A Comprehensive Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avapritinib, marketed under the brand name Ayvakit, is a potent and selective tyrosine kinase inhibitor developed by Blueprint Medicines. It targets specific gain-of-function mutations in the KIT proto-oncogene (KIT) and platelet-derived growth factor receptor alpha (PDGFRA) genes, which are key drivers in various cancers, most notably gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[1][2] this compound's mechanism of action involves binding to the ATP-binding pocket of these mutant kinases, thereby inhibiting their enzymatic activity and blocking downstream signaling pathways essential for cell proliferation and survival.[1] This technical guide provides an in-depth overview of the chemical structure of this compound and a detailed account of its chemical synthesis, including experimental protocols and quantitative data.
Chemical Structure
This compound is a small molecule with the chemical formula C₂₆H₂₇FN₁₀. Its IUPAC name is (1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1][3][4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine. The molecule has a molecular weight of 498.56 g/mol and features a stereocenter at the carbon atom bearing the amine and the 4-fluorophenyl group, with the active enantiomer being the (S)-isomer.
| Property | Value |
| Molecular Formula | C₂₆H₂₇FN₁₀ |
| Molecular Weight | 498.56 g/mol |
| IUPAC Name | (1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1][3][4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine |
| CAS Number | 1703793-34-3 |
| SMILES | C--INVALID-LINK--(c2cnc(nc2)N3CCN(CC3)c4c5cc(cn5ncn4)-c6cnn(C)c6)N |
| InChI Key | DWYRIWUZIJHQKQ-SANMLTNESA-N |
Mechanism of Action: KIT and PDGFRA Signaling Inhibition
This compound is designed to inhibit constitutively active mutant forms of KIT and PDGFRA kinases. In certain cancers, mutations in these receptors lead to uncontrolled cell growth and proliferation. This compound blocks the autophosphorylation of these mutant kinases, which in turn inhibits downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways. This disruption of aberrant signaling induces apoptosis and reduces the proliferation of cancer cells harboring these specific mutations.[1]
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of two key heterocyclic fragments, which are then coupled and further elaborated to yield the final active pharmaceutical ingredient. Several synthetic routes have been reported in the literature and patents. Below is a detailed description of a representative synthetic pathway.
The synthesis can be broadly divided into two main parts: the preparation of the chiral amine intermediate and the synthesis of the pyrrolo[2,1-f][1][3][4]triazine core, followed by their coupling.
Part 1: Synthesis of the Chiral Amine Intermediate
One synthetic approach to the chiral amine intermediate involves the use of Ellman's auxiliary for stereoselective addition to a ketone precursor.
Experimental Protocol: Synthesis of the Chiral Amine Intermediate
-
Preparation of Ester (204): Pyrimidyl chloride (202) is reacted with a suitable piperazine derivative (203) via nucleophilic aromatic substitution to yield the corresponding ester (204).[4]
-
Saponification to Acid (205): The ester (204) is saponified using a base such as sodium hydroxide in a mixture of solvents like THF, methanol, and water to afford the carboxylic acid (205).[4][5]
-
Formation of Weinreb Amide (206): The carboxylic acid (205) is activated and reacted with N,O-dimethylhydroxylamine to form the Weinreb amide (206).[4][5]
-
Grignard Reaction to Ketone (208): The Weinreb amide (206) is treated with a Grignard reagent, such as 4-fluorophenylmagnesium bromide, to produce the ketone (208).[4][5]
-
Chiral Induction (211): The ketone (208) is reacted with (S)-2-methylpropane-2-sulfinamide (Ellman's auxiliary) to form a sulfinyl imine, which then undergoes a diastereoselective addition of methylmagnesium chloride. This reaction yields a mixture of diastereomeric sulfinamides, from which the desired diastereomer (211) is isolated by crystallization.[4]
-
Deprotection to Amine (212): The sulfinamide (211) is treated with a strong acid, such as hydrochloric acid in dioxane or ethanol, to remove the sulfinyl group and any other protecting groups, yielding the enantiopure amine hydrochloride salt (212).[4]
| Step | Product | Yield | Diastereomeric Excess (de) / Enantiomeric Excess (ee) |
| 5 | Sulfinamide Adduct (211) | Moderate | 94% de |
| Chiral Resolution (alternative) | Diastereomeric salt | 94.6% | 98.6% ee |
Note: An alternative to diastereoselective synthesis is the resolution of a racemic amine intermediate using a chiral resolving agent like L-dibenzoyltartaric acid (L-DBTA), as described in some patents.[6]
Part 2: Synthesis of the Pyrrolo[2,1-f][1][3][4]triazine Core and Final Coupling
The second key intermediate is a substituted pyrrolo[2,1-f][1][3][4]triazine.
Experimental Protocol: Synthesis of 4-chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1][3][4]triazine (X)
-
Bromination and Cyclization: A suitable pyrrole precursor is brominated and then cyclized with an appropriate hydrazine derivative to form a 6-bromopyrrolo[2,1-f][1][3][4]triazin-4-one intermediate.[5]
-
Suzuki Coupling: This intermediate undergoes a Suzuki coupling reaction with a 1-methylpyrazole boronate ester in the presence of a palladium catalyst and a base to introduce the methylpyrazole moiety.[4][5]
-
Chlorination: The resulting triazinone is chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the activated chloro-intermediate (X).[4][5]
Final Coupling to form this compound
-
Nucleophilic Aromatic Substitution: The enantiopure amine hydrochloride salt (212) is neutralized and then reacted with the chloro-pyrrolo-triazine intermediate (X) in a solvent such as dichloromethane or dioxane, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4]
-
Purification: The crude product is purified by methods such as column chromatography or recrystallization to afford this compound in high purity.
Detailed Protocol for the Final Coupling Step
-
To a solution of 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][3][4]triazine (180 mg, 0.770 mmol) and (4-fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone hydrochloride (265 mg, 0.821 mmol) in 1,4-dioxane (4 mL) is added DIPEA (0.40 mL, 2.290 mmol).
-
The reaction mixture is stirred at room temperature for 18 hours.
-
Upon completion, the reaction is worked up by adding saturated ammonium chloride solution and extracting the product into dichloromethane.
-
The combined organic layers are dried, filtered, and concentrated.
-
The residue is purified by MPLC (25-100% EtOAc-DCM) to yield the coupled product.
Note: This specific protocol from a patent example leads to a ketone precursor of this compound, which is then further processed as described in Part 1 (steps 5 and 6) to yield this compound.
Conclusion
This compound represents a significant advancement in precision oncology, offering a targeted therapeutic option for patients with specific KIT and PDGFRA mutations. Its chemical synthesis is a complex but well-defined process, achievable through various reported routes that allow for the stereoselective construction of the final molecule. The detailed understanding of its structure, mechanism of action, and synthesis is crucial for ongoing research, development of next-generation inhibitors, and the manufacturing of this life-saving medication.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 4. Synthesis of Avapritinib_Chemicalbook [chemicalbook.com]
- 5. Portico [access.portico.org]
- 6. CN110938077A - Method for synthesizing this compound - Google Patents [patents.google.com]
Avapritinib Pharmacokinetics in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of avapritinib, a potent and selective inhibitor of KIT and PDGFRA kinases. The information is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available data.
Introduction
This compound is a tyrosine kinase inhibitor developed for the treatment of cancers driven by mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) genes, such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical animal models is crucial for interpreting efficacy and toxicology studies and for predicting its pharmacokinetic profile in humans.
Quantitative Pharmacokinetic Data
Table 1: Single-Dose Oral Pharmacokinetics of this compound in Rats
| Parameter | Value (Mean ± SD) |
| Dose | 30 mg/kg |
| Cmax (Maximum Plasma Concentration) | 3161.31 ± 710.32 ng/mL |
| Tmax (Time to Maximum Concentration) | 5.50 ± 1.76 h |
| t1/2 (Elimination Half-life) | 8.43 ± 1.68 h |
| AUC (Area Under the Curve) | Data not available |
Data sourced from a study in Sprague-Dawley rats.
Table 2: Summary of this compound Toxicology Studies in Mice and Dogs
| Species | Dose Levels | Key Observations | Pharmacokinetic Data |
| Mouse | 10, 30, 100 mg/kg/day (in PDX models) | Dose-dependent tumor growth inhibition. Yellowish skin discoloration at 100 mg/kg.[3] | Not Reported |
| Dog | Not specified | Tremors and hemorrhage in the brain and spinal cord were observed in repeat-dose toxicology studies. | Not Reported |
Experimental Protocols
Rat Pharmacokinetic Study Methodology
The pharmacokinetic parameters of this compound in rats were determined following a single oral gavage administration.
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: A single oral dose of 30 mg/kg this compound was administered.
-
Sample Collection: Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
-
Instrumentation: Waters Acquity UPLC system coupled with a tandem mass spectrometer.
-
Column: Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.40 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The ion transitions were m/z 499.10 → 482.09 for this compound and m/z 494.30 → 394.20 for the internal standard (imatinib).
-
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, and t1/2.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is a potent inhibitor of mutant KIT and PDGFRA kinases, which are key drivers in certain cancers.[4][5] By binding to the ATP-binding pocket of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling pathways, leading to the inhibition of cancer cell proliferation and survival.[1][6]
This compound inhibits mutant KIT and PDGFRA signaling pathways.
Experimental Workflow for a Typical Animal Pharmacokinetic Study
The following diagram illustrates a standard workflow for conducting a pharmacokinetic study in an animal model, based on the described rat study.[7]
Workflow for a preclinical pharmacokinetic study.
Metabolism and Drug Interactions
In vitro studies have shown that this compound is primarily metabolized by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C9.[8] Consequently, co-administration with strong or moderate inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of this compound, potentially impacting its efficacy and safety profile.[4][9]
Conclusion
The available preclinical data, primarily from rat studies, indicate that this compound exhibits pharmacokinetic properties that support its clinical development. Further studies in other animal models would provide a more complete understanding of its interspecies pharmacokinetic variability. This guide summarizes the core publicly available information on the preclinical pharmacokinetics of this compound to aid researchers and drug development professionals in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of this compound in Treating Unresectable or Metastatic Gastrointestinal Stromal Tumors: A Phase I/II, Open-Label, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: preclinical studies of a promising novel therapeutic option for gastrointestinal stromal tumors - Urbini - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 4. drugs.com [drugs.com]
- 5. This compound in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 6. bccancer.bc.ca [bccancer.bc.ca]
- 7. Ayvakit (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Avapritinib's Binding Affinity to KIT D816V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and inhibitory activity of Avapritinib against the KIT D816V mutation, a key driver in systemic mastocytosis (SM). This compound is a potent and selective tyrosine kinase inhibitor designed to target this specific mutation, offering a targeted therapeutic approach for patients.[1][2] This document compiles quantitative binding data, details experimental methodologies, and visualizes key pathways and workflows to support ongoing research and development in this field.
Quantitative Binding Affinity and Inhibitory Activity of this compound against KIT D816V
This compound has demonstrated potent and selective inhibition of the KIT D816V mutation in a variety of preclinical assays. The following table summarizes the key quantitative data from biochemical and cellular studies, providing a comparative overview of its activity.
| Assay Type | Target | Cell Line/System | IC50 Value | Reference |
| Biochemical Kinase Assay | KIT D816V | Recombinant Enzyme | 0.27 nM | [3][4][5] |
| Cellular Autophosphorylation Assay | KIT D816V | HMC-1.2 (human mast cell leukemia) | 4 nM | [6][7] |
| Cellular Autophosphorylation Assay | KIT D814Y (murine equivalent of D816V) | P815 (murine mastocytoma) | 22 nM | |
| Cellular Proliferation Assay | KIT V560G + D816V | HMC-1.2 | 0.1 - 0.25 µM | [8] |
| Cellular Proliferation Assay | KIT D816V | ROSAKIT D816V | 1 - 5 µM | [8] |
| Cellular Autophosphorylation Assay | KIT D816V | Ba/F3 cells | 10 nM | [9] |
Mechanism of Action: Targeting the Constitutively Active KIT D816V Receptor
The KIT D816V mutation results in a constitutively active receptor tyrosine kinase, leading to ligand-independent signaling and uncontrolled mast cell proliferation.[6] this compound is a Type I inhibitor that binds to the active conformation of the KIT kinase domain, specifically targeting the ATP-binding pocket. This action prevents autophosphorylation of the receptor, thereby blocking downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.
KIT D816V Signaling and this compound Inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of binding affinity data. Below are descriptions of the key assays used to characterize the interaction between this compound and KIT D816V, based on available information.
Biochemical Kinase Assays
Biochemical assays are utilized to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against the purified KIT D816V kinase domain.
General Methodology:
-
Enzyme and Substrate Preparation: Recombinant human KIT D816V protein is used as the enzyme source. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microplates.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The KIT D816V enzyme is incubated with the substrate in the presence of varying concentrations of this compound and ATP to initiate the phosphorylation reaction.
-
Detection: The level of substrate phosphorylation is quantified. This is often achieved using an antibody that specifically recognizes the phosphorylated substrate, which is in turn linked to a detectable signal (e.g., colorimetric, fluorescent, or luminescent).
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cellular Autophosphorylation Assays
Cellular assays measure the ability of a compound to inhibit the kinase activity within a cellular context, providing insights into cell permeability and target engagement.
Objective: To determine the IC50 of this compound for the inhibition of KIT D816V autophosphorylation in living cells.
General Methodology:
-
Cell Culture: A cell line endogenously expressing or engineered to express the KIT D816V mutation (e.g., HMC-1.2, P815, or Ba/F3 cells) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period.
-
Cell Lysis: After treatment, cells are lysed to release cellular proteins.
-
Detection of Phospho-KIT: The level of phosphorylated KIT is measured, typically by Western blot or ELISA, using an antibody specific for the phosphorylated form of KIT. Total KIT levels are also measured as a loading control.
-
Data Analysis: The ratio of phosphorylated KIT to total KIT is calculated for each this compound concentration. These values are then plotted against the drug concentration to determine the IC50.
References
- 1. Portico [access.portico.org]
- 2. This compound for Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound in previously treated patients with advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ce.mayo.edu [ce.mayo.edu]
- 5. ayvakit.com [ayvakit.com]
- 6. Antineoplastic efficacy profiles of this compound and nintedanib in KIT D816V+ systemic mastocytosis: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound treatment of aggressive systemic mastocytosis with a novel KIT exon 17 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting kinases with precision - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound treatment of aggressive systemic mastocytosis with a novel KIT exon 17 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of Avapritinib's Kinase Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avapritinib (AYVAKIT®) is a potent and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of cancers driven by specific mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases. This technical guide provides an in-depth analysis of the structural and molecular underpinnings of this compound's kinase selectivity. We will explore its unique binding mode, the specific interactions that drive its high affinity for mutant kinases, and the mechanisms of both primary and acquired resistance. This document will also present a compilation of quantitative data on its inhibitory activity and detail the experimental methodologies used to elucidate its mechanism of action.
Introduction: The Challenge of Kinase Selectivity in Cancer Therapy
Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their aberrant activation is a common driver of oncogenesis. While TKIs have revolutionized the treatment of many cancers, achieving selectivity for the target kinase while minimizing off-target effects remains a significant challenge. This compound was specifically designed to target activation loop mutations in KIT and PDGFRA, which are notoriously resistant to conventional TKIs.[1][2] This guide delves into the structural features that enable this compound to achieve its remarkable selectivity and potency.
Mechanism of Action: A Type I Inhibitor Targeting the Active Conformation
This compound is classified as a Type I kinase inhibitor, meaning it binds to the active conformation of the kinase.[1][3] This is a key differentiator from Type II inhibitors, such as imatinib, which bind to the inactive, "DFG-out" conformation of the kinase.[1][3] Activating mutations in the activation loop, such as KIT D816V and PDGFRA D842V, destabilize the inactive state and favor the active, "DFG-in" conformation.[1][3] This conformational preference renders them insensitive to Type II inhibitors. This compound's ability to target the active conformation is therefore central to its efficacy against these specific mutants.[3]
Recent structural studies have further refined this classification, suggesting this compound is more accurately described as a Type 1.5 inhibitor.[4] This is due to its binding to a "DFG-in" but "αC-helix-out" conformation, highlighting a nuanced interaction with the kinase domain.[4]
Key Structural Interactions
Crystal structures of this compound in complex with KIT and PDGFRA have revealed the precise molecular interactions that govern its binding and selectivity.[4] this compound docks into the ATP-binding pocket and forms critical hydrogen bonds with the hinge region of the kinase.[4]
A pivotal discovery is the identification of a "Gα-pocket," a sub-pocket within the kinase domain that is uniquely engaged by this compound.[4][5] This interaction is thought to significantly contribute to its high potency and selectivity.[4] The piperazine moiety of this compound plays a crucial role in orienting the molecule to enable optimal interaction with both the hinge region and this newly identified Gα-pocket.[4]
Quantitative Analysis of this compound's Kinase Inhibition
The selectivity of this compound is quantitatively demonstrated by its differential inhibitory activity against a wide range of kinases. The following tables summarize key biochemical and cellular inhibition data.
| Kinase Target | Mutation | Biochemical IC50 (nM) | Reference(s) |
| KIT | D816V | 0.27 | [3][6][7] |
| PDGFRA | D842V | 0.24 | [3][6][7] |
| KIT | Wild-Type | - | [8] |
| PDGFRB | Wild-Type | - | [9] |
| CSFR1 | Wild-Type | - | [9] |
| VEGFR-2 | Wild-Type | >150-fold less potent than KIT D816V | [8] |
| SRC | Wild-Type | >150-fold less potent than KIT D816V | [8] |
| FLT3 | Wild-Type | >150-fold less potent than KIT D816V | [8] |
Table 1: Biochemical Inhibitory Activity of this compound against Various Kinases. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase's enzymatic activity in a biochemical assay.
| Cell Line | Target Kinase (Mutation) | Cellular IC50 (nM) | Assay Type | Reference(s) |
| HMC1.2 | KIT (D816V) | 4 | Autophosphorylation | [6] |
| P815 | KIT (D816V) | 22 | Autophosphorylation | [6] |
| Kasumi-1 | KIT (N822K) | 40 | Autophosphorylation | [6] |
| Engineered CHO cells | PDGFRA (D842V) | 30 | Autophosphorylation | [8][9] |
| Kasumi-1 | KIT (N822K) | 75 | Proliferation (MTS) | [6] |
| Ba/F3 | KIT (D816V) | 8 | Proliferation (MTS) | [10] |
| Ba/F3 | PDGFRA (V561D/D842V) | 10 | Proliferation (MTS) | [10] |
Table 2: Cellular Inhibitory Activity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase's autophosphorylation or cellular proliferation in a cell-based assay.
Mechanisms of Resistance to this compound
Despite its efficacy, resistance to this compound can develop, primarily through the acquisition of secondary mutations within the kinase domain.[11] These mutations typically function by sterically hindering the binding of this compound to the ATP-binding pocket.[5][12]
Acquired Resistance Mutations
| Kinase | Resistance Mutation | Location | Mechanism of Resistance | Reference(s) |
| KIT | T670I | Gatekeeper Residue | Increased hydrophobicity leads to rigidification of the N-terminal lobe and movement of the P-loop into the this compound binding pocket. | [13] |
| PDGFRA | V658A | Kinase Domain | Alters the hydrophobic properties of the binding cleft, reducing binding affinity. | [11][12] |
| PDGFRA | G680R | Solvent Front | Sterically interferes with this compound binding. | [11][12] |
| PDGFRA | N659K | Kinase Domain | Interferes with this compound binding. | [11] |
| PDGFRA | Y676C | Kinase Domain | Interferes with this compound binding. | [11] |
Table 3: Common Acquired Resistance Mutations to this compound.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the kinase selectivity and mechanism of action of this compound.
KINOMEscan™ Profiling
Principle: KINOMEscan™ is a high-throughput, competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The assay utilizes DNA-tagged kinases and an immobilized ligand that binds to the ATP-binding site. A test compound is added, and its ability to compete with the immobilized ligand for binding to the kinase is measured by quantitative PCR of the DNA tag. The output is a measure of the dissociation constant (Kd), indicating the binding affinity of the compound for each kinase.
Methodology Overview:
-
A library of human kinases, each tagged with a unique DNA identifier, is utilized.
-
Each kinase is incubated with the test compound (this compound) at a range of concentrations.
-
The kinase-compound mixture is then applied to a solid support matrix functionalized with a broad-spectrum kinase inhibitor.
-
Kinases that are not bound to the test compound will bind to the immobilized inhibitor.
-
Unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are expressed as a percentage of the control (DMSO) and are used to determine the Kd values.
In Vitro Kinase Inhibition Assay (Biochemical IC50)
Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The transfer of a phosphate group from ATP to a substrate peptide is quantified, typically using a radioactive isotope or a fluorescence-based method.
Methodology Overview:
-
Purified recombinant kinase (e.g., KIT D816V, PDGFRA D842V) is prepared.
-
The kinase is incubated with a substrate peptide and varying concentrations of this compound in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP, often labeled with ³³P (gamma-³³P-ATP).
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often using a filter-binding method.[6]
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.
Cell-Based Autophosphorylation Assay (Cellular IC50)
Principle: This assay assesses the ability of a compound to inhibit the autophosphorylation of a target kinase within a cellular context. Cells expressing the kinase of interest are treated with the compound, and the phosphorylation status of the kinase is determined, typically by Western blotting.
Methodology Overview:
-
Cells endogenously expressing or engineered to overexpress the target kinase (e.g., HMC1.2 for KIT D816V, engineered CHO cells for PDGFRA D842V) are cultured.[6][9]
-
Cells are treated with a range of concentrations of this compound for a specified duration.
-
Following treatment, cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein concentrations of the lysates are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-KIT).
-
A second primary antibody for the total amount of the target kinase is used as a loading control.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry is used to quantify the band intensities, and the ratio of phosphorylated to total kinase is calculated to determine the IC50 value.
Cell Proliferation Assay (GI50)
Principle: This assay measures the effect of a compound on the proliferation and viability of cancer cells. A common method is the MTS assay, which measures the metabolic activity of the cells as an indicator of cell number.
Methodology Overview:
-
Cells (e.g., Ba/F3 cells transfected with specific kinase mutants) are seeded in 96-well plates at a predetermined density.[10]
-
The cells are allowed to adhere and grow for a short period.
-
The cells are then treated with a serial dilution of this compound for a defined incubation period (e.g., 72 hours).[10]
-
At the end of the incubation, an MTS reagent is added to each well.
-
The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product.
-
The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
The absorbance values are proportional to the number of viable cells.
-
The concentration of this compound that causes a 50% reduction in cell growth (GI50) is calculated from the dose-response curve.
X-Ray Crystallography
Principle: X-ray crystallography is a technique used to determine the three-dimensional atomic structure of a molecule. By crystallizing a protein in complex with a ligand and diffracting X-rays through the crystal, the electron density of the molecule can be mapped, and a detailed structural model can be built.
Methodology Overview:
-
Protein Expression and Purification: The target kinase domain (e.g., of KIT or PDGFRA) is expressed, often in a recombinant system like insect or bacterial cells, and purified to high homogeneity.
-
Crystallization: The purified protein is mixed with this compound, and crystallization is attempted by screening a wide range of conditions (e.g., precipitants, pH, temperature) using techniques like vapor diffusion.
-
X-ray Diffraction: A suitable crystal is mounted and exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.
-
Data Collection and Processing: The diffraction pattern is recorded on a detector, and the data are processed to determine the unit cell dimensions and the intensities of the diffracted spots.
-
Structure Solution and Refinement: The phases of the diffracted X-rays are determined (often using molecular replacement with a known similar structure), and an initial electron density map is calculated. A model of the protein-ligand complex is built into the electron density and refined to best fit the experimental data.
-
Structural Analysis: The final, refined structure provides detailed insights into the binding mode of this compound, including specific hydrogen bonds, hydrophobic interactions, and conformational changes in the protein.
Visualizing Key Pathways and Workflows
Signaling Pathways
Caption: Simplified signaling cascade initiated by KIT/PDGFRA activation and inhibited by this compound.
Experimental Workflows
Caption: Workflow for determining the cellular IC50 of this compound by Western blot.
Conclusion
The selectivity of this compound for specific mutants of KIT and PDGFRA is a result of its unique ability to bind to the active conformation of these kinases, a feature that distinguishes it from many other TKIs. The detailed structural understanding of its interaction with the kinase domain, including the engagement of a novel Gα-pocket, provides a clear rationale for its high potency and selectivity. While acquired resistance through secondary mutations remains a clinical challenge, the continued elucidation of these resistance mechanisms at a structural level will be instrumental in the development of next-generation inhibitors to overcome this obstacle. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other novel kinase inhibitors.
References
- 1. This compound—a therapeutic breakthrough for PDGFRA D842V mutated gastrointestinal stromal tumors - Roets - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 2. This compound in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 3. Targeting kinases with precision - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-based SAR studies unveil a binding pocket in KIT and PDGFRA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Portico [access.portico.org]
- 9. ClinPGx [clinpgx.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Resistance to this compound in PDGFRA-Driven GIST Is Caused by Secondary Mutations in the PDGFRA Kinase Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ATP-competitive inhibitors midostaurin and this compound have distinct resistance profiles in exon 17-mutant KIT - PMC [pmc.ncbi.nlm.nih.gov]
Avapritinib in Systemic Mastocytosis: A Technical Guide
Introduction
Systemic mastocytosis (SM) is a rare hematologic neoplasm characterized by the abnormal proliferation and accumulation of mast cells in various organs.[1][2] In over 90-95% of cases, SM is driven by a gain-of-function mutation in the KIT proto-oncogene, specifically the D816V substitution in exon 17.[1][2][3][4] This mutation leads to constitutive activation of the KIT receptor tyrosine kinase, promoting uncontrolled mast cell growth and survival.[5][6] Avapritinib is a potent and highly selective tyrosine kinase inhibitor designed to target the KIT D816V mutation, representing a significant advancement in the precision treatment of this disease.[4][6][7][8] This guide provides a detailed overview of this compound's mechanism of action, clinical efficacy, and the experimental protocols from key clinical trials.
Mechanism of Action
This compound functions as a type I inhibitor of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) kinases.[9] It is specifically designed to bind to the ATP-binding pocket of the active kinase conformation, potently inhibiting the D816V mutant form of KIT.[10] Biochemical assays have demonstrated its high selectivity, with an IC50 of 0.27 nM for KIT D816V.[7] By blocking the constitutive autophosphorylation of the mutant KIT receptor, this compound interrupts the downstream signaling cascades, such as PI3K/AKT and RAS/RAF/MEK/ERK, that are crucial for mast cell proliferation and survival.[6][10] This targeted inhibition leads to a reduction in the overall mast cell burden.[11][12]
Clinical Efficacy in Advanced Systemic Mastocytosis (AdvSM)
The efficacy and safety of this compound in patients with advanced SM (AdvSM), which includes aggressive SM (ASM), SM with an associated hematologic neoplasm (SM-AHN), and mast cell leukemia (MCL), were evaluated in the Phase 1 EXPLORER and Phase 2 PATHFINDER trials.[1][4][13][14]
Data Summary: EXPLORER and PATHFINDER Trials
These trials demonstrated robust and durable responses, leading to the FDA approval of this compound for adults with AdvSM.[13][14] A pooled analysis of these studies showed significant reductions in mast cell burden and high overall response rates.[2][13]
Table 1: Overall Response Rate in Advanced SM (Pooled EXPLORER & PATHFINDER Data)
| Response Metric | All Evaluable Patients (n=53)[14] | Previously Treated Patients (n=31)[2] |
|---|---|---|
| Overall Response Rate (ORR) | 57% (95% CI: 42%-70%) | 71% (95% CI: 52%-86%) |
| - Complete Remission (CR/CRh) | 28% | 19% |
| - Partial Remission (PR) | 28% | N/A |
| Median Time to Response | 2.1 months | 2.3 months |
| Median Duration of Response | 38.3 months (95% CI: 19-NE) | Not Reached |
CRh: Complete remission with partial hematologic recovery. Data based on mIWG-MRT-ECNM criteria.[2][14]
Table 2: Reduction in Mast Cell Burden and Hematologic Parameters in Advanced SM
| Parameter | PATHFINDER (n=105)[1] | EXPLORER/PATHFINDER (Pooled, Previously Treated, n=52)[2] |
|---|---|---|
| ≥50% Reduction in Bone Marrow Mast Cells | 83.8% | 89% |
| Elimination of BM Mast Cell Aggregates | 60% | 60% |
| ≥50% Reduction in Serum Tryptase | N/A | 89% |
| ≥50% Reduction in KIT D816V VAF | N/A | 66% |
| Reduction in Bone Marrow Cellularity (Mean) | 85.4% to 66.1% (at Week 8) | N/A |
| Reduction in Bone Marrow Fibrosis | 99% to 92.6% (at Week 8) | N/A |
VAF: Variant Allele Fraction.
Clinical Efficacy in Indolent Systemic Mastocytosis (ISM)
The Phase 2 PIONEER trial evaluated the efficacy of this compound in patients with moderate to severe indolent SM (ISM).[15][16] The study demonstrated that this compound was superior to placebo in reducing symptom burden and objective markers of mast cell activity.[17]
Data Summary: PIONEER Trial
The trial met its primary and all key secondary endpoints at 24 weeks, with benefits deepening over time.[16][18]
Table 3: Efficacy Results in Indolent SM at 24 Weeks (PIONEER Trial)
| Endpoint | This compound (n=141) | Placebo (n=71) | P-value |
|---|---|---|---|
| Mean Change in Total Symptom Score (TSS) | -15.6 points | -9.2 points | 0.003 |
| ≥50% Reduction in Serum Tryptase | 53.9% | 0% | <0.0001 |
| ≥50% Reduction in KIT D816V VAF | 60% (of 106) | N/A | <0.0001 |
| ≥50% Reduction in Bone Marrow Mast Cells | 53% (of 85) | 23% (of 44) | <0.0001 |
TSS was measured using the Indolent SM Symptom Assessment Form (ISM-SAF).[16][19]
Experimental Protocols
EXPLORER (NCT02561988) and PATHFINDER (NCT03580655) Trials
-
Study Design : These were multicenter, open-label, single-arm trials. EXPLORER was a Phase 1 dose-escalation and expansion study, while PATHFINDER was a Phase 2 registration study.[1][2][13][20]
-
Patient Population : Adult patients with a confirmed diagnosis of AdvSM (ASM, SM-AHN, or MCL) according to WHO criteria.[1][21] Key exclusion criteria included platelet counts <50 x 10⁹/L (after a protocol amendment to mitigate bleeding risk) and certain high-risk associated myeloid neoplasms.[2][22]
-
Dosage and Administration : The recommended Phase 2 dose established was 200 mg of this compound administered orally once daily.[1][2][20]
-
Efficacy Endpoints : The primary endpoint was the overall response rate (ORR), adjudicated by a central committee using the modified International Working Group-Myeloproliferative Neoplasms Research and Treatment and European Competence Network on Mastocytosis (mIWG-MRT-ECNM) criteria.[2][8][14] Response categories included complete remission (CR), CR with partial hematologic recovery (CRh), partial remission (PR), and clinical improvement (CI).[2]
-
Assessment of Mast Cell Burden :
-
Bone Marrow Biopsy/Aspirate : Performed at screening and subsequent time points (e.g., weeks 8 and 24) to assess mast cell infiltration percentage, morphology, and presence of aggregates.[1]
-
Serum Tryptase : Measured at baseline and throughout the study as a key biomarker of mast cell burden.[2][4]
-
KIT D816V Variant Allele Fraction (VAF) : Quantified in peripheral blood or bone marrow using methods like digital droplet polymerase chain reaction (ddPCR).[2][23]
-
PIONEER (NCT03731260) Trial
-
Study Design : A three-part study. Part 2, the registrational portion, was a randomized, double-blind, placebo-controlled trial.[15][16]
-
Patient Population : Adult patients with moderate to severe ISM, defined by a Total Symptom Score (TSS) of ≥28 on the ISM-Symptom Assessment Form (ISM-SAF).[19]
-
Dosage and Administration : Patients were randomized 2:1 to receive either this compound 25 mg once daily plus best supportive care (BSC) or placebo plus BSC.[16][17]
-
Efficacy Endpoints : The primary endpoint was the mean change in TSS from baseline to week 24.[16][17] Key secondary endpoints included the proportion of patients with ≥50% reduction in serum tryptase, KIT D816V VAF, and bone marrow mast cells, as well as quality of life measures.[17][19]
Safety Profile
This compound has a manageable safety profile. In clinical trials for both advanced and indolent SM, most adverse events (AEs) were Grade 1 or 2.[25][26]
Table 4: Common Treatment-Emergent Adverse Events (All Grades, ≥15%)
| Adverse Event | Advanced SM (EXPLORER)[25] | Indolent SM (PIONEER) |
|---|---|---|
| Periorbital Edema | >15% | Reported |
| Diarrhea | >15% | Reported |
| Nausea | >15% | Reported |
| Fatigue/Asthenia | >15% | Reported |
| Peripheral Edema | >15% | Reported |
| Vomiting | >15% | Reported |
| Cognitive Effects | >15% | 7.8% (vs 7.0% placebo)[18] |
| Anemia | >10% | N/A |
| Thrombocytopenia | >10% | N/A |
Note: Specific percentages for ISM were not detailed in the provided search results beyond cognitive effects. Intracranial bleeding was identified as a serious risk in early AdvSM studies, particularly in patients with severe thrombocytopenia, leading to protocol amendments excluding patients with platelet counts <50 x 10⁹/L.[20][22][27]
Conclusion
This compound represents a paradigm shift in the treatment of systemic mastocytosis, moving towards a precision medicine approach that targets the primary molecular driver of the disease.[13][14] Through potent and selective inhibition of the KIT D816V mutation, this compound has demonstrated significant and durable clinical efficacy in reducing mast cell burden, alleviating debilitating symptoms, and improving quality of life for patients with both advanced and indolent forms of systemic mastocytosis.[11][15][18][28] The data from the EXPLORER, PATHFINDER, and PIONEER trials establish this compound as a new standard of care and a promising therapeutic option for a broad range of patients with this rare hematologic neoplasm.[1][4][16]
References
- 1. PATHFINDER Study Reveals Potential for this compound to Modify Progression of Advanced Systemic Mastocytosis | Value-Based Cancer Care [valuebasedcancer.com]
- 2. Efficacy and safety of this compound in previously treated patients with advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. ayvakithcp.com [ayvakithcp.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 8. youtube.com [youtube.com]
- 9. Portico [access.portico.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. This compound reduces symptoms and mast cell burden in systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. targetedonc.com [targetedonc.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. oncologynewscentral.com [oncologynewscentral.com]
- 16. targetedonc.com [targetedonc.com]
- 17. This compound versus Placebo in Indolent Systemic Mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NEJM Evidence Publishes Results from Registrational PIONEER Trial Demonstrating Significant Clinical Benefits of AYVAKIT® (this compound) in Patients with Indolent Systemic Mastocytosis [prnewswire.com]
- 19. ayvakithcp.com [ayvakithcp.com]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. blueprintmedicines.com [blueprintmedicines.com]
- 22. youtube.com [youtube.com]
- 23. aimcd.net [aimcd.net]
- 24. blueprintmedicines.com [blueprintmedicines.com]
- 25. blueprintmedicines.com [blueprintmedicines.com]
- 26. Blueprint Medicines Announces Updated Results from Ongoing EXPLORER Clinical Trial of this compound Demonstrating Broad Clinical Activity and Significant Symptom Reductions in Patients with Systemic Mastocytosis - BioSpace [biospace.com]
- 27. Safety and efficacy of this compound in advanced systemic mastocytosis: the phase 1 EXPLORER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound treatment of aggressive systemic mastocytosis with a novel KIT exon 17 mutation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Avapritinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avapritinib (formerly BLU-285) is a potent and selective tyrosine kinase inhibitor (TKI) targeting mutant forms of KIT and platelet-derived growth factor receptor alpha (PDGFRA).[1][2] Activating mutations in these receptor tyrosine kinases are well-established oncogenic drivers in various cancers, most notably gastrointestinal stromal tumors (GIST) and systemic mastocytosis (SM).[3] this compound was specifically designed as a type I inhibitor that binds to the active conformation of the kinase, enabling it to effectively target a broad spectrum of primary and resistance mutations, including the imatinib-resistant PDGFRA D842V mutation and the KIT D816V mutation, a hallmark of SM.[4][5] This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of specific KIT and PDGFRA kinase mutants.[5] Mutations in the activation loop of these kinases, such as KIT D816V and PDGFRA D842V, stabilize the active "DFG-in" conformation, leading to constitutive, ligand-independent kinase activity.[4][6] This persistent signaling drives uncontrolled cell proliferation and survival through downstream pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.[6] this compound selectively binds to the ATP-binding pocket of these activated kinases, blocking autophosphorylation and interrupting the aberrant downstream signaling cascades, thereby inhibiting tumor cell growth and inducing apoptosis.[6]
Below is a diagram illustrating the signaling pathways affected by this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Targeting kinases with precision - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Avapritinib In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avapritinib (AYVAKIT™) is a potent and selective tyrosine kinase inhibitor targeting gain-of-function mutations in the KIT proto-oncogene and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA).[1][2] It is particularly effective against the PDGFRA D842V mutation, which confers resistance to other tyrosine kinase inhibitors, and various KIT exon 17 mutations.[1][3][4] These mutations are key drivers in several cancers, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis (SM).[1][5] This document provides a comprehensive overview of the in vitro assays used to characterize the activity of this compound, including detailed protocols and data presentation.
Mechanism of Action
This compound functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of active KIT and PDGFRA kinases.[6][7] In cancer cells harboring activating mutations in these receptors, such as KIT D816V or PDGFRA D842V, the kinases are constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK.[6][8] By inhibiting the autophosphorylation of these mutant kinases, this compound effectively blocks these downstream signals, inducing apoptosis and inhibiting tumor cell growth.[6][9]
Below is a diagram illustrating the signaling pathway targeted by this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various mutant kinases and cell lines.
Table 1: Biochemical Kinase Inhibition
| Target Kinase | IC50 (nM) |
| KIT D816V | 0.27[1] |
| PDGFRA D842V | 0.24[1] |
| KIT Exon 17 Mutants | ~0.5[1] |
| PDGFRα D842V | 0.5[4] |
Table 2: Cellular Autophosphorylation Inhibition
| Cell Line | Target Mutant | IC50 (nM) |
| HMC-1.2 | KIT D816V | 4[1] |
| P815 | KIT D816Y | 22[1][4] |
| Kasumi-1 | KIT N822K | 40[1] |
| Ba/F3 | PDGFRA D842V | 30[4][9] |
Table 3: Cell Proliferation Inhibition
| Cell Line | Target Mutant | IC50 (nM) |
| Kasumi-1 | KIT N822K | 75[1] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.
Materials:
-
Purified recombinant kinase (e.g., KIT D816V, PDGFRA D842V)
-
Kinase substrate (e.g., poly-Glu, Tyr peptide)
-
ATP (Adenosine triphosphate)
-
This compound, serially diluted
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Plate reader
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the detection signal to develop.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Plot the signal intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Autophosphorylation Assay
This assay measures the ability of this compound to inhibit the phosphorylation of its target kinases within a cellular context.
Materials:
-
Cancer cell lines expressing mutant kinases (e.g., HMC-1.2, P815, Kasumi-1)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
This compound, serially diluted
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody against the phosphorylated form of the target kinase (e.g., anti-p-KIT, anti-p-PDGFRA)
-
Primary antibody against the total protein of the target kinase (e.g., anti-KIT, anti-PDGFRA)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorescent dye)
-
-
Western blot or ELISA reagents
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound or DMSO for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Analyze the phosphorylation status of the target kinase using either Western blot or ELISA.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.
-
ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for the total and phosphorylated protein.
-
-
Quantify the band intensity (Western blot) or absorbance (ELISA).
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth and viability of cancer cell lines.
References
- 1. This compound | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 2. This compound: preclinical studies of a promising novel therapeutic option for gastrointestinal stromal tumors - Urbini - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Myosin light chain kinase inhibition potentiates the anti-tumor effects of this compound in PDGFRA D842V-mutant gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. ClinPGx [clinpgx.org]
Application Notes and Protocols for Determining Avapritinib IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Avapritinib in various cancer cell lines. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound (AYVAKIT®) is a potent and selective tyrosine kinase inhibitor that targets mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) genes.[1][2] These mutations are key drivers in several cancers, most notably gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[3][4] this compound is designed to bind to the ATP-binding pocket of the mutant forms of KIT and PDGFRA, thereby inhibiting their kinase activity.[1] This action prevents the autophosphorylation and subsequent activation of downstream signaling pathways critical for cell survival and proliferation, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1] By blocking these pathways, this compound induces apoptosis and reduces the proliferation of cancer cells harboring these specific mutations.[1] The determination of its IC50 value is a critical step in assessing its potency and in the development of novel anti-cancer therapies.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values of this compound in various cancer cell lines, highlighting its potent activity against cells with specific KIT and PDGFRA mutations.
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) | Assay Type | Reference |
| HMC-1.2 | Mast Cell Leukemia | KIT D816V | 4 | Autophosphorylation | [2][5] |
| P815 | Mastocytoma | KIT D816Y | 22 | Autophosphorylation | [6] |
| Kasumi-1 | Acute Myeloid Leukemia | KIT N822K | 75 | Cellular Proliferation | [2][5] |
| GIST-T1 | Gastrointestinal Stromal Tumor | KIT V560_L576del (Exon 11) | - | - | |
| GIST430 | Gastrointestinal Stromal Tumor | KIT V560_Y578delinsF (Exon 11) | - | - | |
| GIST48 | Gastrointestinal Stromal Tumor | KIT V560D, D820A (Exon 11, 17) | - | - | |
| Ba/F3 | Pro-B Cell Line | Engineered with PDGFRA D842V | 0.24 | Biochemical | [2] |
| Ba/F3 | Pro-B Cell Line | Engineered with KIT D816V | 0.27 | Biochemical | [2] |
Note: Some IC50 values for specific GIST cell lines were not explicitly found in the provided search results, but these cell lines are commonly used in GIST research.
Experimental Protocols
Two common methods for determining the IC50 of a compound in cancer cell lines are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Detailed protocols for each are provided below.
Protocol 1: MTT Assay for IC50 Determination
This protocol outlines the steps for assessing cell viability through the colorimetric measurement of formazan, produced by the reduction of MTT by metabolically active cells.[7][8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Sterile PBS (Phosphate-Buffered Saline)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[9]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes a homogeneous method for determining cell viability by quantifying ATP, which is indicative of metabolically active cells.[11][12]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 80 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 20 µL of the this compound dilutions to the respective wells. Include a vehicle control and a no-cell control.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Reagent Preparation and Addition:
-
Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to prepare the CellTiter-Glo® Reagent as per the manufacturer's instructions.[13]
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[14]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[13]
-
-
Lysis and Signal Stabilization:
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
This compound Mechanism of Action
This compound functions by inhibiting the kinase activity of mutant KIT and PDGFRA receptors. This diagram illustrates the downstream signaling pathways affected by this compound.
Caption: this compound inhibits mutant KIT/PDGFRA, blocking downstream signaling.
Experimental Workflow for IC50 Determination
This diagram outlines the general workflow for determining the IC50 of this compound using a cell-based viability assay.
Caption: Workflow for determining this compound's IC50 in cancer cell lines.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. promega.com.cn [promega.com.cn]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
Application Notes and Protocols for Avapritinib Testing in GIST Patient-Derived Xenograft (PDX) Models
Introduction
Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes.[1][2] While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized treatment, many patients eventually develop resistance, often due to secondary mutations in these driver genes.[3] Avapritinib is a potent and highly selective oral kinase inhibitor that targets mutant forms of KIT and PDGFRA, including the PDGFRA D842V mutation, which is notoriously resistant to other approved TKIs.[4][5][6]
Patient-derived xenograft (PDX) models, created by implanting fresh human tumor tissue into immunodeficient mice, are highly translational preclinical models that preserve the histological and genetic characteristics of the original tumor.[7][8] These models are invaluable for evaluating the efficacy of novel therapeutic agents like this compound against specific GIST genotypes, providing a strong rationale for clinical investigation.[9][10] These notes provide detailed protocols for the establishment of GIST PDX models and their use in preclinical testing of this compound.
Key Signaling Pathway in GIST and this compound's Mechanism of Action
Mutations in KIT or PDGFRA lead to ligand-independent activation of the receptor tyrosine kinase, triggering downstream signaling cascades, primarily the MAPK and PI3K pathways, which drive cell proliferation and survival. This compound is a Type I inhibitor that potently targets the active conformation of these kinases, effectively shutting down this oncogenic signaling.[6][11]
Protocol 1: Establishment and Propagation of GIST PDX Models
This protocol outlines the workflow for creating GIST PDX models from patient tumor tissue.[7] All procedures involving human tissue and live animals must be approved by the relevant Institutional Review Board (IRB) and Institutional Animal Care and Use Committee (IACUC).[12]
Methodology:
-
Tissue Acquisition:
-
Under an IRB-approved protocol, obtain informed consent from the patient for the use of their tumor tissue for research.[7]
-
Aseptically collect a fresh fragment of the surgically resected GIST tissue.
-
Place the tissue in a sterile collection tube containing transport medium (e.g., DMEM with antibiotics) and transport it on ice to the laboratory immediately.
-
-
Animal Model:
-
Implantation (P0 Generation):
-
In a biosafety cabinet, mince the tumor tissue into small fragments (approx. 2-3 mm³).
-
Anesthetize the mouse.
-
Implant one tumor fragment subcutaneously in the flank of the mouse.[14]
-
-
Monitoring and Passaging:
-
Monitor mice regularly (2-3 times per week) for tumor growth. Measure tumors with digital calipers.
-
When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the xenograft. This first-generation tumor is designated P0.[7]
-
Divide the harvested tumor. Allocate portions for:
-
Cryopreservation: Snap-freeze in liquid nitrogen or preserve in freezing medium (e.g., 10% DMSO) for long-term biobanking.
-
Analysis: Fix a portion in formalin for histopathological confirmation (H&E, IHC for KIT/DOG1) and snap-freeze another for molecular analysis (DNA/RNA sequencing) to confirm the mutational status is retained.[10]
-
Re-implantation: Use the remaining tissue to implant into a new cohort of mice to create the next passage (P1).[7]
-
-
-
Model Establishment:
-
A PDX model is considered "established" when it can be serially passaged for at least three generations (P3) while maintaining the key histological and genetic features of the original patient tumor.[7]
-
Protocol 2: Preclinical Efficacy Testing of this compound
This protocol describes a typical in vivo efficacy study using established GIST PDX models to evaluate the anti-tumor activity of this compound.[3][13]
Methodology:
-
Cohort Expansion:
-
Implant fragments from a selected, established GIST PDX model into a large cohort of immunodeficient mice.
-
Monitor tumor growth until tumors reach an average volume of 150-200 mm³.
-
-
Randomization and Treatment:
-
Randomize mice into treatment groups (typically 8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of the study.
-
Treatment Groups may include:
-
Administer treatments daily for a defined period (e.g., 21 or 28 days).
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body weight is a key indicator of treatment toxicity.
-
The study endpoint may be a fixed duration of treatment or when tumors in the control group reach a pre-defined maximum volume.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) to quantify drug efficacy.
-
Plot mean tumor volume and mean body weight over time for each group.
-
Perform statistical analysis to determine the significance of differences between treatment groups.
-
Protocol 3: Pharmacodynamic and Histological Analysis
At the end of the efficacy study, tumors are harvested to assess the biological effects of this compound on key cellular processes and signaling pathways.
Methodology:
-
Tumor Harvesting:
-
At the study endpoint (or at specific time points during the study), euthanize mice and excise the tumors.
-
Divide each tumor and process for different analyses:
-
Fixation: Place a portion in 10% neutral buffered formalin for 24 hours for paraffin embedding (FFPE) for histology and immunohistochemistry (IHC).
-
Freezing: Snap-freeze a portion in liquid nitrogen for subsequent protein (Western blot) or RNA analysis.
-
-
-
Immunohistochemistry (IHC):
-
Use FFPE sections to perform IHC staining for key biomarkers:
-
-
Western Blot Analysis:
-
Prepare protein lysates from the frozen tumor tissue.
-
Perform Western blotting to quantify the levels of total and phosphorylated proteins in the target pathway (e.g., p-KIT, KIT, p-MAPK, MAPK), providing a quantitative measure of target inhibition.
-
Data Presentation: Efficacy of this compound in GIST PDX Models
The following tables summarize representative data on the anti-tumor activity of this compound compared to other TKIs in different GIST PDX models, characterized by distinct KIT mutations.[3][13]
Table 1: Characteristics of GIST PDX Models Used for this compound Testing
| Model Name | Primary KIT Mutation | Secondary KIT Mutation | Resistance Profile |
| UZLX-GIST9 | Exon 11 | Exon 17 | Imatinib and Sunitinib resistant |
| UZLX-GIST3 | Exon 11 | None | Imatinib sensitive |
| UZLX-GIST2B | Exon 9 | None | Imatinib sensitive |
| Data sourced from Gebreyohannes YK, et al. Clin Cancer Res. 2019.[13] |
Table 2: Comparative Anti-Tumor Efficacy in the UZLX-GIST9 Model (KIT exon 11+17)
| Treatment Group | Dose & Schedule | Outcome |
| Vehicle | - | Progressive tumor growth |
| Imatinib | 50 mg/kg, BID | Limited anti-tumor effect |
| Regorafenib | 30 mg/kg, QD | Limited anti-tumor effect |
| This compound | 10 mg/kg, QD | Disease stabilization |
| This compound | 30 mg/kg, QD | Significant tumor shrinkage |
| This compound showed significantly better anti-tumor effects than imatinib or regorafenib in this resistant model.[1][13] |
Table 3: Comparative Anti-Tumor Efficacy in Imatinib-Sensitive Models
| Model | Treatment Group | Dose & Schedule | Outcome vs. Imatinib |
| UZLX-GIST3 (KIT exon 11) | This compound | 10, 30, 100 mg/kg, QD | Equal anti-tumor activity |
| UZLX-GIST2B (KIT exon 9) | This compound | 10, 30, 60 mg/kg, QD | Superior anti-tumor activity |
| This compound demonstrated equal or superior activity compared to the standard dose of imatinib in these models.[3][13][15] |
Preclinical studies using well-characterized GIST PDX models demonstrate that this compound has robust anti-tumor activity across a range of clinically relevant KIT mutations.[9] It shows significant efficacy in models with primary mutations in exons 11 and 9, as well as in models with secondary resistance mutations (e.g., exon 17) that render them resistant to standard TKIs.[1][13] These strong preclinical data provided a solid foundation for the clinical trials that ultimately led to this compound's approval for treating GIST, particularly for patients with PDGFRA exon 18 mutations.[3][16] The protocols and methodologies outlined here provide a framework for researchers to further explore the efficacy and mechanisms of novel agents in GIST.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. This compound: preclinical studies of a promising novel therapeutic option for gastrointestinal stromal tumors - Urbini - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 3. Robust Activity of this compound, Potent and Highly Selective Inhibitor of Mutated KIT, in Patient-derived Xenograft Models of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. An updated review of the treatment landscape for advanced gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Successful establishment of patient-derived tumor xenografts from gastrointestinal stromal tumor-a single center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crownbio.com [crownbio.com]
- 9. [PDF] Robust Activity of this compound, Potent and Highly Selective Inhibitor of Mutated KIT, in Patient-derived Xenograft Models of Gastrointestinal Stromal Tumors | Semantic Scholar [semanticscholar.org]
- 10. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myosin light chain kinase inhibition potentiates the anti-tumor effects of this compound in PDGFRA D842V-mutant gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. This compound: preclinical studies of a promising novel therapeutic option for gastrointestinal stromal tumors - Urbini - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 16. Efficacy and Safety of this compound in Treating Unresectable or Metastatic Gastrointestinal Stromal Tumors: A Phase I/II, Open-Label, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Avapritinib-Mediated Signaling Inhibition
References
- 1. This compound: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phospho-PDGFR alpha-Y754 Rabbit pAb | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. Myosin light chain kinase inhibition potentiates the anti-tumor effects of this compound in PDGFRA D842V-mutant gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Screens to Identify Avapritinib Sensitivity Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avapritinib is a potent and selective tyrosine kinase inhibitor (TKI) that targets activating mutations in KIT and platelet-derived growth factor receptor alpha (PDGFRA), the primary drivers of gastrointestinal stromal tumors (GIST).[1][2][3][4] While this compound has shown significant clinical activity, particularly against the PDGFRA D842V mutation which is resistant to other TKIs, the development of resistance remains a clinical challenge.[1][2][3][4][5] Identifying genes that modulate sensitivity to this compound can uncover novel therapeutic targets and strategies to overcome resistance.
This document provides a comprehensive guide to utilizing CRISPR-Cas9 genome-wide screens to identify genes that, when knocked out, confer sensitivity or resistance to this compound in GIST cancer models. It includes detailed protocols for performing such screens, from initial cell line selection to hit validation, as well as hypothetical data presentation and visualization of key pathways and workflows.
Signaling Pathways and Drug Mechanism
This compound functions by binding to the ATP-binding pocket of mutant KIT and PDGFRA, thereby inhibiting their kinase activity.[6] This blockade prevents the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell survival and proliferation, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.
Experimental Workflow for CRISPR-Cas9 Screening
A genome-wide CRISPR-Cas9 knockout screen can systematically identify genes influencing this compound sensitivity. The general workflow involves transducing a GIST cell line with a pooled sgRNA library, applying drug selection, and identifying enriched or depleted sgRNAs through next-generation sequencing (NGS).
Data Presentation: Hypothetical Screening Results
Following data analysis, candidate genes are ranked based on their enrichment or depletion in the this compound-treated population compared to the control. This data can be summarized in tables.
Table 1: Top 5 Hypothetical Gene Knockouts Conferring Sensitivity to this compound
| Gene Symbol | Description | Log2 Fold Change (Depletion) | p-value |
| Gene A | Cell Cycle Regulator | -3.5 | 1.2e-8 |
| Gene B | DNA Repair Protein | -3.1 | 5.6e-8 |
| Gene C | Kinase Scaffolding Protein | -2.8 | 2.3e-7 |
| Gene D | Transcription Factor | -2.5 | 9.8e-7 |
| Gene E | Metabolic Enzyme | -2.2 | 4.1e-6 |
Table 2: Top 5 Hypothetical Gene Knockouts Conferring Resistance to this compound
| Gene Symbol | Description | Log2 Fold Change (Enrichment) | p-value |
| Gene F | Negative Regulator of MAPK | 3.9 | 3.4e-9 |
| Gene G | Apoptosis Inhibitor | 3.6 | 8.1e-9 |
| Gene H | Drug Efflux Pump Component | 3.2 | 1.5e-8 |
| Gene I | Protein Phosphatase | 2.9 | 6.7e-8 |
| Gene J | Ubiquitin Ligase Substrate Receptor | 2.6 | 3.2e-7 |
Experimental Protocols
Protocol 1: Genome-Scale CRISPR-Cas9 Knockout Screen
1. Cell Line Selection and Culture:
-
Use a GIST cell line with a known this compound-sensitive mutation, such as GIST-T1 (harboring a KIT exon 11 mutation).[7][8]
-
Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
2. Lentivirus Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid, psPAX2 (packaging), and pMD2.G (envelope) plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
3. Lentiviral Transduction of GIST Cells:
-
Seed GIST-T1 cells stably expressing Cas9.
-
Transduce the cells with the lentiviral sgRNA library at an MOI of <0.5 to ensure that most cells receive a single sgRNA.
-
Maintain a cell population that represents the library complexity at a minimum of 500-fold coverage.
4. Antibiotic Selection:
-
At 24 hours post-transduction, select for transduced cells using puromycin at a pre-determined concentration.
-
Collect a baseline cell sample (Day 0) for gDNA extraction.
5. This compound Treatment:
-
Split the selected cell population into two groups: a control group treated with DMSO and an experimental group treated with this compound at a pre-determined IC50 concentration.
-
Culture the cells for 14-21 days, passaging as needed while maintaining library representation.
6. Genomic DNA Extraction and NGS Library Preparation:
-
Harvest cells from both control and this compound-treated populations.
-
Extract genomic DNA using a commercial kit.
-
Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.
-
Prepare the amplicons for next-generation sequencing.
7. Data Analysis:
-
Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Use software such as MAGeCK to identify sgRNAs and corresponding genes that are significantly enriched or depleted in the this compound-treated samples compared to the control.[9][10][11]
Protocol 2: Validation of Top Gene Hits
1. Individual Gene Knockout:
-
Design 2-3 individual sgRNAs targeting the top candidate genes identified in the screen.
-
Clone these sgRNAs into a lentiviral vector.
-
Produce lentivirus and transduce Cas9-expressing GIST-T1 cells.
-
Select for transduced cells and confirm gene knockout by Western blot or Sanger sequencing.
2. Cell Viability Assays:
-
Seed the individual knockout cell lines and a non-targeting control cell line in 96-well plates.
-
Treat the cells with a dose range of this compound for 72 hours.
-
Assess cell viability using a CellTiter-Glo assay.
-
Compare the IC50 values between the knockout and control cell lines to confirm sensitization or resistance.
3. Apoptosis Assays:
-
Treat the knockout and control cell lines with this compound for 48 hours.
-
Stain cells with Annexin V and Propidium Iodide.
-
Analyze the percentage of apoptotic cells by flow cytometry.
4. Mechanistic Studies:
-
Perform Western blotting to analyze the effect of gene knockout on key signaling pathways (e.g., p-ERK, p-AKT) in the presence and absence of this compound. This helps to elucidate the mechanism by which the gene modulates drug sensitivity.
Logical Relationship for Hit Validation
The validation process follows a logical progression from the primary screen to mechanistic understanding.
Conclusion
CRISPR-Cas9 screens are a powerful tool for the unbiased identification of genes that modulate sensitivity to this compound in GIST. The protocols and workflows outlined in this document provide a framework for conducting these screens and validating the identified hits. The insights gained from such studies can lead to the development of novel combination therapies to enhance the efficacy of this compound and overcome drug resistance, ultimately improving patient outcomes.
References
- 1. scispace.com [scispace.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. Resistance to this compound in PDGFRA-Driven GIST Is Caused by Secondary Mutations in the PDGFRA Kinase Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. Human Gastrointestinal Stromal Tumor Cell Line, #GIST-T1 [celltechdiscovery.com]
- 9. Genome-scale CRISPR-Cas9 knockout screening in gastrointestinal stromal tumor with Imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-scale CRISPR-Cas9 knockout screening in gastrointestinal stromal tumor with Imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with Avapritinib using CellTiter-Glo
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avapritinib (marketed as Ayvakit) is a potent and selective tyrosine kinase inhibitor that targets mutant forms of KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[1][2][3] These mutations are drivers in various cancers, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis.[1][2] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of these mutant kinases, which inhibits their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1] This inhibition ultimately leads to apoptosis and a reduction in the proliferation of cancer cells harboring these specific mutations.[1]
Assessing the cytotoxic and cytostatic effects of compounds like this compound is a critical component of preclinical drug development. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining the number of viable cells in culture.[4][5][6] The assay quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells.[4][5][7] The simple "add-mix-measure" format involves adding a single reagent to cultured cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[5][7] This makes it highly suitable for high-throughput screening of potential therapeutic agents.[4][5]
These application notes provide a detailed protocol for utilizing the CellTiter-Glo® assay to determine the in vitro efficacy of this compound against various cancer cell lines.
Data Presentation
The following tables summarize the in vitro activity of this compound in different cancer cell lines, providing key quantitative data for easy comparison.
Table 1: this compound IC50 and GI50 Values in Various Cell Lines
| Cell Line | Cancer Type | Target Mutation | Assay Type | Endpoint | IC50/GI50 (nM) | Reference |
| HMC1.2 | Human Mast Cell Leukemia | KIT D816V | Autophosphorylation | Inhibition | 4 | [2][8] |
| P815 | Mouse Mastocytoma | KIT D816Y | Autophosphorylation | Inhibition | 22 | [2][8][9] |
| Kasumi-1 | Acute Myeloid Leukemia | KIT N822K | Autophosphorylation | Inhibition | 40 | [2][8][9] |
| Kasumi-1 | Acute Myeloid Leukemia | KIT N822K | Proliferation | Inhibition | 75 | [2][8] |
| Ba/F3 | Pro-B | KIT D816V (transfected) | Growth Inhibition (MTS) | GI50 | 8 | [9] |
| Ba/F3 | Pro-B | PDGFRA V561D/D842V (transfected) | Growth Inhibition (MTS) | GI50 | 10 | [9] |
| Ba/F3 | Pro-B | KIT exon 11 del/D816H (transfected) | Growth Inhibition (MTS) | GI50 | 17 | [9] |
IC50: The half-maximal inhibitory concentration. GI50: The half-maximal growth inhibition.
Experimental Protocols
CellTiter-Glo® Cell Viability Assay with this compound
This protocol outlines the steps for determining the effect of this compound on the viability of adherent or suspension cancer cells.
Materials:
-
Target cancer cell line(s) (e.g., GIST-T1, Kasumi-1)
-
Complete cell culture medium
-
This compound (BLU-285)
-
Dimethyl sulfoxide (DMSO), sterile
-
Opaque-walled 96-well or 384-well plates (compatible with a luminometer)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
-
Multichannel pipette
-
Sterile reservoir trays
Protocol:
1. Cell Plating: a. Harvest cells during their logarithmic growth phase. b. Perform a cell count to determine cell density. c. Dilute the cells in complete culture medium to the desired seeding density. This should be optimized for each cell line but typically ranges from 5,000 to 20,000 cells per well for a 96-well plate.[10][11] d. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.[11] e. Include control wells containing medium only for background luminescence measurement.[5][12] f. Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment (for adherent cells).[10]
2. This compound Compound Preparation and Treatment: a. Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). b. On the day of treatment, prepare serial dilutions of this compound in complete culture medium. A common approach is a 2-fold or 3-fold serial dilution to cover a broad concentration range.[10] c. Carefully remove the medium from the wells (for adherent cells) or directly add the drug dilutions (for suspension cells). d. Add 100 µL of the diluted this compound or vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) to the appropriate wells. e. Incubate the plate for the desired treatment duration (e.g., 48, 72 hours) at 37°C in a 5% CO2 incubator.
3. CellTiter-Glo® Assay Procedure: a. Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.[5][13] b. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting to ensure the substrate is fully dissolved.[5][13] c. Equilibrate the cell plate to room temperature for approximately 30 minutes.[5][14] d. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[5][14] e. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[12][13] f. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13][14] g. Measure the luminescence using a plate luminometer.
4. Data Analysis: a. Subtract the average background luminescence (from medium-only wells) from all experimental readings. b. Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability). c. Plot the percentage of cell viability against the logarithm of this compound concentration. d. Use a non-linear regression analysis to determine the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits mutant KIT/PDGFRA signaling pathways.
Caption: Experimental workflow for the CellTiter-Glo® assay with this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. news-medical.net [news-medical.net]
- 5. ch.promega.com [ch.promega.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 13. OUH - Protocols [ous-research.no]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Biomarkers in Avapritinib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avapritinib (Ayvakit®) is a potent and selective tyrosine kinase inhibitor that targets KIT and platelet-derived growth factor receptor alpha (PDGFRA) mutations.[1][2][3][4] It has demonstrated significant clinical activity in gastrointestinal stromal tumors (GIST), particularly those harboring PDGFRA exon 18 mutations, including the D842V mutation, which are resistant to other approved therapies.[1][2][3][4] Immunohistochemistry (IHC) is a critical tool for identifying patients who may benefit from this compound by detecting the expression of KIT (CD117) and PDGFRA proteins. These application notes provide a summary of clinical data on this compound, detailed protocols for IHC analysis of KIT and PDGFRA in tumor tissues, and a framework for assessing biomarker expression.
Mechanism of Action of this compound
This compound is a Type I kinase inhibitor that selectively binds to the active conformation of KIT and PDGFRA kinases, effectively blocking their signaling pathways that drive tumor growth.[5] Its high potency against activation loop mutations in these receptors makes it a valuable therapeutic option for specific GIST patient populations.[4][5]
Figure 1. This compound inhibits mutant KIT and PDGFRA signaling.
Data Presentation: Clinical Efficacy of this compound in GIST
The following tables summarize the clinical efficacy of this compound in patients with GIST, primarily from the Phase 1 NAVIGATOR trial. The data highlights the objective response rates (ORR) in patient populations with specific KIT and PDGFRA mutations.
Table 1: Efficacy of this compound in PDGFRA Exon 18 Mutant GIST
| Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) |
| PDGFRA Exon 18 Mutations | 86% | 7% | 79% | 5% |
| PDGFRA D842V Mutation | 91% | 9% | 82% | - |
Data from the NAVIGATOR trial.[1]
Table 2: Efficacy of this compound in KIT Mutant GIST (Fourth-line or later therapy)
| Patient Population | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| KIT-mutant, ≥4th line | 22% | 42% |
Data from the NAVIGATOR trial.
Note: Currently, there is a lack of publicly available data specifically quantifying the changes in KIT and PDGFRA protein expression levels by IHC in tumor tissues before and after this compound treatment. The clinical response is primarily correlated with the mutational status of the tumor. Further research is warranted to investigate the direct impact of this compound on biomarker protein expression and its potential correlation with treatment response and resistance mechanisms.
Experimental Protocols
Immunohistochemistry Workflow
The following diagram outlines the general workflow for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Figure 2. General workflow for immunohistochemistry.
Protocol 1: Immunohistochemical Staining for KIT (CD117)
1. Materials:
-
FFPE GIST tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: Tris-EDTA Buffer (pH 9.0)[6]
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit polyclonal anti-human CD117 (c-Kit) antibody (e.g., Dako, A4502). Recommended dilution: 1:100 - 1:400.[7]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin
-
Mounting medium
2. Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Tris-EDTA buffer (pH 9.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate with blocking buffer for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-CD117 antibody overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS.
-
Incubate with DAB solution until the desired stain intensity develops.
-
-
Counterstaining and Mounting:
-
Rinse with deionized water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
3. Interpretation and Scoring:
-
Positive Staining: Brown precipitate in the cytoplasm and/or cell membrane.
-
Scoring System: A semi-quantitative scoring system can be used, evaluating both the percentage of positive tumor cells and the staining intensity.
Table 3: Scoring for KIT (CD117) Staining
Score Percentage of Positive Cells Staining Intensity 0 <5% No staining 1+ 5-25% Weak 2+ 26-50% Moderate 3+ >50% Strong
Protocol 2: Immunohistochemical Staining for PDGFRA
1. Materials:
-
FFPE GIST tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: Citrate Buffer (pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit monoclonal anti-human PDGFRA antibody. Recommended dilution: 1:3000 to 1:10,000.[8]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin
-
Mounting medium
2. Procedure:
-
Deparaffinization and Rehydration: (Follow steps as in Protocol 1)
-
Antigen Retrieval:
-
Immerse slides in Citrate Buffer (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking: (Follow steps as in Protocol 1)
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-PDGFRA antibody overnight at 4°C.
-
-
Secondary Antibody and Detection: (Follow steps as in Protocol 1)
-
Counterstaining and Mounting: (Follow steps as in Protocol 1)
3. Interpretation and Scoring:
-
Positive Staining: Brown precipitate in the cytoplasm, often with a granular or dot-like pattern.[9]
-
Scoring System: A "positive" staining threshold can be defined as ≥50% of neoplastic cells staining at a moderate intensity.[8]
Table 4: Scoring for PDGFRA Staining
Staining Result Criteria Negative <50% of tumor cells with moderate staining Positive ≥50% of tumor cells with moderate staining
Conclusion
Immunohistochemistry for KIT and PDGFRA is an indispensable tool in the management of GIST patients being considered for or undergoing treatment with this compound. The protocols provided here offer a standardized approach to the detection of these key biomarkers. While clinical data strongly supports the use of this compound in mutationally defined GIST populations, further investigation into the dynamic changes of KIT and PDGFRA protein expression in response to treatment will provide deeper insights into the drug's mechanism of action and potential biomarkers of response and resistance.
References
- 1. This compound in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 2. Frontiers | Early and Next-Generation KIT/PDGFRA Kinase Inhibitors and the Future of Treatment for Advanced Gastrointestinal Stromal Tumor [frontiersin.org]
- 3. This compound Approved for GIST with PDGFRA Gene Alteration - NCI [cancer.gov]
- 4. This compound-based SAR studies unveil a binding pocket in KIT and PDGFRA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myosin light chain kinase inhibition potentiates the anti-tumor effects of this compound in PDGFRA D842V-mutant gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pathnsitu.com [pathnsitu.com]
- 7. researchgate.net [researchgate.net]
- 8. PDGFRA Immunohistochemistry Predicts PDGFRA Mutations in Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDGFRA Immunohistochemistry Predicts PDGFRA Mutations in Gastrointestinal Stromal Tumors | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Avapritinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avapritinib is a potent and selective tyrosine kinase inhibitor that targets mutant forms of KIT and platelet-derived growth factor receptor alpha (PDGFRA).[1][2] These mutations are known drivers in various cancers, particularly gastrointestinal stromal tumors (GIST).[3][4][5] this compound's mechanism of action involves binding to the ATP-binding pocket of these mutated kinases, which inhibits their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell survival and proliferation.[2][4] This inhibition ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells harboring these specific mutations.[6]
The Annexin V/Propidium Iodide (PI) assay is a widely used and reliable method for detecting and quantifying apoptosis by flow cytometry.[7] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by the intact membrane of live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. By using both Annexin V and PI, one can distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).
These application notes provide a comprehensive protocol for the analysis of apoptosis induced by this compound using the Annexin V/PI flow cytometry method.
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize key quantitative data for planning and executing experiments to analyze this compound-induced apoptosis.
Table 1: Recommended this compound Concentrations and Treatment Durations for Apoptosis Induction
| Cell Line Type | Specific Cell Line | This compound Concentration | Treatment Duration | Notes |
| GIST (PDGFRA D842V) | GIST-T1 | 50 nM | 24 - 48 hours | Effective in combination with other inhibitors. |
| GIST (PDGFRA D842V) | Patient-Derived Xenograft (PDX) Cells | 100 nM | 24 hours | Used to assess apoptosis via Annexin V. |
| Mast Cell Leukemia | HMC-1.1 (KIT V560G) | 0.1 - 0.25 µM (IC50) | 48 hours | Growth inhibition concentration. |
| Mast Cell Leukemia | HMC-1.2 (KIT V560G, D816V) | 0.1 - 0.25 µM (IC50) | 48 hours | Growth inhibition concentration. |
| Various Cancer Cell Lines | MDR cell lines | 1 - 5 µM | 72 hours | Used to assess chemosensitizing effects. |
Table 2: Cell Seeding Densities for Apoptosis Assays
| Cell Line Type | Specific Cell Line | Seeding Density (cells/well) | Plate Format | Reference |
| GIST | ImGIST | 8 x 10³ | 96-well | [8] |
| GIST | GIST-T1, GIST882 | Not specified for apoptosis, but general culture protocols exist. | 96-well for viability | [9] |
| Hepatocellular Carcinoma | HepG2 | 4 x 10⁵ | 6-well | [2] |
| Ovarian Cancer | TOV-21G | 5 x 10⁴ (low density) | 12-well | [10] |
| Ovarian Cancer | TOV-21G | 6 x 10⁵ (high density) | 12-well | [10] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
GIST cell line (e.g., GIST-T1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
6-well or 12-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding:
-
One day prior to treatment, seed the GIST cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. A typical seeding density is between 2 x 10⁵ and 5 x 10⁵ cells per well.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Annexin V and Propidium Iodide Staining for Flow Cytometry
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Cold PBS
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
Following treatment, collect the culture medium from each well, as it may contain apoptotic cells that have detached.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Repeat the centrifugation and washing step.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000) for each sample.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits mutant KIT/PDGFRA, leading to apoptosis.
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for analyzing this compound-induced apoptosis.
Logical Relationship of Flow Cytometry Results
Caption: Interpretation of Annexin V/PI flow cytometry results.
References
- 1. Involvement of PI3K and MAPK Signaling in bcl-2-induced Vascular Endothelial Growth Factor Expression in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. This compound in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 5. researchgate.net [researchgate.net]
- 6. Robust Activity of this compound, Potent and Highly Selective Inhibitor of Mutated KIT, in Patient-derived Xenograft Models of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. KITlow Cells Mediate Imatinib Resistance in Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Avapritinib Resistance in GIST
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to avapritinib in Gastrointestinal Stromal Tumors (GIST).
Frequently Asked Questions (FAQs)
Q1: My PDGFRA D842V-mutant GIST cell line, which was initially sensitive to this compound, is now showing signs of resistance. What is the most likely cause?
A1: The most frequently reported mechanism of acquired resistance to this compound in PDGFRA-mutant GIST is the development of secondary mutations within the PDGFRA kinase domain. These mutations can interfere with the binding of this compound to its target.
Q2: Which specific secondary mutations in PDGFRA are known to confer resistance to this compound?
A2: Recurrent secondary mutations have been identified in patients with PDGFRA-mutant GIST who developed resistance to this compound. These are often found in the ATP-binding pocket or the activation loop of the kinase domain. Commonly observed resistance mutations include V658A, N659K, Y676C, and G680R.[1][2][3]
Q3: I have sequenced the PDGFRA gene in my resistant cell line and have not found any secondary mutations. What other mechanisms could be at play?
A3: While less common than secondary PDGFRA mutations, other mechanisms can contribute to this compound resistance. One possibility is the activation of downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, which can become independent of PDGFRA signaling.[2] In rare cases, mutations in genes like TSC1 and NF1, which regulate these pathways, have been observed. Additionally, factors within the tumor microenvironment, such as interactions with mesenchymal stromal cells, may promote drug resistance, potentially through the secretion of growth factors like TGF-β2 that activate the PI3K-AKT pathway.
Q4: Are there any known resistance mechanisms related to the tumor microenvironment that I should investigate?
A4: Yes, the tumor microenvironment can play a role in drug resistance. For instance, mesenchymal stromal cells have been shown to promote drug resistance in GIST by activating the PI3K-AKT pathway through the secretion of TGF-β2. While this has been demonstrated in the context of GIST resistance to tyrosine kinase inhibitors more broadly, it is a plausible mechanism to investigate for this compound resistance.
Q5: My this compound-resistant cells show sustained phosphorylation of AKT and ERK even in the presence of the drug. What does this suggest?
A5: Sustained phosphorylation of AKT and ERK, key nodes in the PI3K/AKT/mTOR and RAS/MAPK pathways respectively, suggests that these downstream pathways have become reactivated or uncoupled from PDGFRA inhibition. This could be due to a secondary PDGFRA mutation that prevents this compound from effectively inhibiting the receptor, or it could indicate a bypass mechanism involving the activation of other signaling molecules upstream of AKT and ERK.
Troubleshooting Guides
Problem: Unexpected this compound Resistance in a Previously Sensitive Cell Line
Possible Cause 1: Development of Secondary PDGFRA Mutations
-
Troubleshooting Steps:
-
Sequence a panel of known resistance mutations: Perform targeted sequencing (e.g., Sanger sequencing or a targeted NGS panel) of PDGFRA exons 13, 14, and 15 to look for known resistance mutations such as V658A, N659K, Y676C, and G680R.[1][2][3]
-
Perform whole-exome or whole-genome sequencing: If targeted sequencing is negative, consider broader sequencing approaches to identify novel mutations in PDGFRA or other genes.
-
Functional validation: If a novel mutation is identified, introduce it into a sensitive parental cell line using site-directed mutagenesis to confirm its role in conferring resistance.
-
Possible Cause 2: Activation of Bypass Signaling Pathways
-
Troubleshooting Steps:
-
Assess pathway activation: Use western blotting to analyze the phosphorylation status of key downstream signaling proteins, including p-PDGFRA, p-AKT (Ser473 and Thr308), p-S6, and p-ERK1/2, in the presence and absence of this compound. Compare the results between your resistant and parental sensitive cell lines.
-
Inhibit downstream pathways: Treat your resistant cells with inhibitors of the PI3K/mTOR pathway (e.g., pictilisib, everolimus) or the MAPK pathway (e.g., trametinib) in combination with this compound to see if sensitivity can be restored.
-
Investigate upstream activators: If downstream pathways are active but no secondary PDGFRA mutations are found, consider investigating the activation of other receptor tyrosine kinases (RTKs) that could be compensating for PDGFRA inhibition.
-
Quantitative Data
The following table summarizes the in vitro efficacy of this compound against various primary and secondary mutations in the PDGFRA gene, as determined by IC50 values in Ba/F3 cells.
| PDGFRA Mutation Status | This compound IC50 (nM) | Imatinib IC50 (nM) | Crenolanib IC50 (nM) | Ripretinib IC50 (nM) |
| Primary Mutations | ||||
| D842V | 2.5 | 3,171 | 158 | 30 |
| V561D | 0.6 | 1.1 | 1.5 | 1.5 |
| Secondary (Resistance) Mutations | ||||
| D842V + T674I | 134 | >10,000 | 1,061 | 1,000 |
| D842V + V658A | 1,180 | >10,000 | >10,000 | 1,000 |
| D842V + G652E + V658A | 2,754 | >10,000 | >10,000 | >10,000 |
| V561D + G680R | 1,000 | 2,500 | 1,000 | 1,000 |
Data is synthesized from publicly available research. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines via Site-Directed Mutagenesis
This protocol describes the introduction of a specific point mutation into a PDGFRA expression vector, which can then be used to generate cell lines that are resistant to this compound.
-
Primer Design:
-
Design a pair of complementary primers, approximately 25-45 bases in length, containing the desired mutation in the center.
-
The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
The primers should terminate in one or more C or G bases.
-
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu Turbo).
-
Use a plasmid containing the wild-type or primary mutant PDGFRA cDNA as the template.
-
The PCR cycling conditions should be optimized for the specific plasmid size and polymerase used. A typical program involves an initial denaturation, followed by 18-30 cycles of denaturation, annealing, and extension.
-
-
Digestion of Parental DNA:
-
Following PCR, treat the reaction mixture with the restriction enzyme DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation:
-
Transform competent E. coli with the DpnI-treated PCR product.
-
Plate the transformed bacteria on selective agar plates and incubate overnight.
-
-
Plasmid Isolation and Sequencing:
-
Select several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation and the absence of any other mutations by Sanger sequencing.
-
-
Cell Line Transfection:
-
Transfect a suitable host cell line (e.g., Ba/F3 or GIST-T1) with the sequence-verified mutant PDGFRA plasmid.
-
Use a stable transfection method and select for cells that have successfully integrated the plasmid.
-
Confirm the expression of the mutant PDGFRA protein by western blot.
-
Protocol 2: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol provides a method for determining cell viability and the cytotoxic effects of this compound.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle-only control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
Cell Fixation:
-
Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Wash the plates four times with 1% (v/v) acetic acid to remove the TCA.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the data and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Western Blot Analysis of PDGFRA Signaling Pathways
This protocol details the analysis of key proteins in the PDGFRA signaling pathway.
-
Cell Lysis:
-
Treat cells with this compound or other inhibitors for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE (e.g., on a 4-12% gradient gel).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-PDGFRA (Tyr849)
-
Total PDGFRA
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Caption: PDGFRA signaling and mechanisms of this compound resistance.
Caption: Workflow for generating this compound-resistant GIST cell lines.
References
Technical Support Center: Understanding Avapritinib's Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the kinase selectivity of Avapritinib. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your in-vitro kinase assays.
On-Target and Off-Target Activity of this compound in Kinase Assays
This compound is a potent and highly selective inhibitor of KIT and PDGFRA kinases, particularly against activation loop mutants that are resistant to other tyrosine kinase inhibitors.[1][2] Its selectivity is a key attribute, potentially reducing the off-target effects often seen with multi-targeted kinase inhibitors.[1]
Data Presentation: Quantitative Analysis of this compound's Kinase Inhibition
The following tables summarize the available data on the on-target and potential off-target activity of this compound.
Table 1: On-Target Activity of this compound
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against its primary kinase targets. Lower IC50 values indicate higher potency.
| Kinase Target | Mutation | Biochemical IC50 (nM) | Reference |
| PDGFRA | D842V | 0.24 | [3][4] |
| KIT | D816V | 0.27 | [3][4] |
| KIT | Exon 11 deletion | 0.6 | [5] |
| KIT | Exon 11 V560G | 1 | [5] |
| KIT | Exon 11/17 | 0.1 | [5] |
| KIT | Exon 11/13 | 11 | [5] |
| KIT | Exon 11/14 | 28 | [5] |
Table 2: Off-Target Kinase Profile of this compound
| Off-Target Kinase Family/Group | General Activity | Notes |
| Broad Kinome Panel | Highly Selective | This compound's activity is highly focused on mutant KIT and PDGFRA kinases, with minimal inhibition of a wide range of other kinases at therapeutic concentrations.[3] |
| Wild-type KIT, PDGFRB, CSFR1 | Potential minor activity | These kinases have been noted as other potential targets, but this compound's potency against them is substantially lower than against its primary targets.[6] |
Experimental Protocols
To assist in the design and execution of your experiments, detailed methodologies for key kinase assays are provided below.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol is a representative method for determining the enzymatic activity of a kinase and the potency of an inhibitor like this compound.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
This compound (or other inhibitor)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates (96- or 384-well)
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mix containing the kinase, substrate, and kinase reaction buffer.
-
In a multi-well plate, add your test compound (this compound) at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined amount of time (e.g., 60 minutes).
-
-
Stopping the Reaction and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components (luciferase/luciferin) for a luminescence reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinase Binding Assay: KINOMEscan™ (General Overview)
This method is used to determine the binding affinity of a compound against a large panel of kinases, providing a broad selectivity profile.
Principle: KINOMEscan™ is a competition binding assay. An immobilized active site-directed ligand competes with the test compound (this compound) for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is measured, and a lower signal indicates stronger binding of the test compound.
General Workflow:
-
Assay Preparation: A panel of human kinases is expressed, typically as fusions with a tag (e.g., T7 phage).
-
Competition Binding: The test compound (this compound) is incubated with the DNA-tagged kinase and an immobilized, active-site directed ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified using a method like quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are typically reported as percent of control, where the control is the assay with no inhibitor. A lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound's off-target effects.
Caption: Simplified signaling pathway of KIT/PDGFRA and the inhibitory action of this compound.
Caption: General experimental workflow for a biochemical kinase inhibition assay.
Caption: Logical workflow for determining the selectivity of a kinase inhibitor.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the investigation of this compound's kinase activity.
Q1: My IC50 value for this compound against mutant KIT is higher than the published values. What could be the reason?
A1: Several factors can influence the apparent IC50 value in a kinase assay:
-
ATP Concentration: The IC50 of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay. Higher ATP concentrations will lead to higher apparent IC50 values. Ensure your ATP concentration is consistent and ideally close to the Km of the kinase for ATP.
-
Enzyme and Substrate Quality: The purity and activity of the kinase and substrate are critical. Use highly purified and active reagents.
-
Assay Conditions: Factors such as buffer composition, pH, temperature, and incubation time can affect enzyme kinetics and inhibitor potency. Ensure these are optimized and consistent.
-
DMSO Concentration: High concentrations of DMSO, the solvent typically used for kinase inhibitors, can inhibit kinase activity. Keep the final DMSO concentration low and consistent across all wells, typically ≤1%.
-
Plate Type and Reader Settings: For luminescence or fluorescence-based assays, the type of microplate and the settings on the plate reader can impact the signal.
Q2: I am observing significant variability between my replicate wells. How can I improve the reproducibility of my assay?
A2: To improve reproducibility:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.
-
Mixing: Ensure all components in the wells are thoroughly mixed.
-
Edge Effects: In multi-well plates, the outer wells can be prone to evaporation. Consider not using the outermost wells for critical data points or filling them with buffer to create a humidity barrier.
-
Reagent Stability: Ensure all reagents, especially the kinase and ATP, are stored correctly and have not undergone multiple freeze-thaw cycles.
Q3: How can I be sure that the inhibition I'm seeing is specific to the kinase and not an artifact of the assay technology?
A3: To confirm specific inhibition:
-
Use a Counter-Screen: If using a coupled-enzyme assay (like ADP-Glo), perform a counter-screen against the detection enzyme (luciferase in this case) to ensure your compound is not directly inhibiting it.
-
Orthogonal Assays: Confirm your results using a different assay format. For example, if you initially used a fluorescence-based assay, you could validate the findings with a radiometric or mobility-shift assay.
-
Inactive Kinase Control: Use a catalytically inactive mutant of your kinase of interest as a negative control. An active compound should not show inhibition against the inactive kinase.
Q4: What is the best way to assess the off-target effects of this compound in my experimental system?
A4: The most comprehensive way to assess off-target effects is through a broad kinase panel screen, such as the KINOMEscan™ service. This will provide data on the binding affinity of this compound against hundreds of kinases. In a cellular context, you can use phosphoproteomics approaches to see which signaling pathways are affected by this compound treatment.
Q5: Can I use cellular assays to measure this compound's off-target effects?
A5: Yes, cellular assays are crucial for understanding the physiological consequences of off-target inhibition. You can use cell lines that are dependent on specific kinases for their growth and survival. Inhibition of proliferation in these cell lines by this compound at clinically relevant concentrations could indicate an off-target effect. However, interpreting these results can be complex due to the interconnectedness of signaling pathways. It is often best to use a combination of biochemical and cellular assays to build a complete picture of an inhibitor's selectivity.
References
- 1. Optimal this compound Treatment Strategies for Patients with Metastatic or Unresectable Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: preclinical studies of a promising novel therapeutic option for gastrointestinal stromal tumors - Urbini - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 3. Targeting kinases with precision - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 5. blueprintmedicines.com [blueprintmedicines.com]
- 6. ClinPGx [clinpgx.org]
- 7. This compound Approved for GIST with PDGFRA Gene Alteration - NCI [cancer.gov]
- 8. researchgate.net [researchgate.net]
Optimizing Avapritinib Dosage for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Avapritinib dosage for in vitro experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective tyrosine kinase inhibitor. It primarily targets gain-of-function mutations in KIT (including the D816V mutation) and platelet-derived growth factor receptor alpha (PDGFRA), particularly the D842V mutation. By binding to the ATP-binding pocket of these mutant kinases, this compound inhibits their autophosphorylation and downstream signaling through pathways like PI3K/AKT and RAS/RAF/MEK/ERK, which are crucial for cancer cell proliferation and survival.
Q2: I'm observing high variability in my cell viability assay results. What could be the cause?
A2: High variability can stem from several factors. Firstly, ensure consistent cell seeding density across all wells. Secondly, this compound is sparingly soluble in aqueous solutions, and its solubility decreases with increasing pH. Inconsistent dissolution in your culture medium can lead to variable effective concentrations. We recommend preparing a high-concentration stock solution in DMSO and then diluting it to the final concentration in your culture medium immediately before use. Also, ensure thorough mixing when adding the drug to the wells. Finally, check for and address any potential edge effects in your microplates.
Q3: What is a good starting concentration range for this compound in a cell proliferation assay?
A3: A good starting point is to perform a dose-response curve spanning a wide range of concentrations, for example, from 0.1 nM to 10 µM. Based on published data, the IC50 values for this compound can range from low nanomolar to micromolar, depending on the cell line and the specific mutation it harbors. For instance, the biochemical IC50 for KIT D816V is 0.27 nM, while the cellular IC50 for proliferation in Kasumi-1 cells (KIT N822K) is 75 nM.
Q4: How should I prepare my this compound stock solution?
A4: this compound is readily soluble in DMSO. We recommend preparing a high-concentration stock solution, for example, 10 mM in 100% DMSO, which can be stored at -20°C or -80°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so ensure the final DMSO concentration in your assay does not exceed a non-toxic level, typically below 0.5%.
Q5: I am not seeing the expected inhibition of downstream signaling in my Western blot. What should I check?
A5: First, confirm the activity of your this compound stock. You can do this by testing it on a sensitive positive control cell line. Second, optimize the treatment time. The inhibition of kinase phosphorylation can be rapid, so a time-course experiment (e.g., 1, 4, 8, 24 hours) may be necessary to identify the optimal time point. Third, ensure your antibodies are specific and sensitive enough to detect the phosphorylated and total protein levels. Finally, verify that your cell line indeed expresses the target mutant kinase and that the pathway is active under your experimental conditions.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various targets and in different cell lines. This data can serve as a reference for designing your experiments.
| Target/Cell Line | Mutation | Assay Type | IC50 (nM) |
| KIT D816V | Exon 17 | Biochemical | 0.27 |
| PDGFRA D842V | Exon 18 | Biochemical | 0.24 |
| HMC1.2 | KIT D816V | Cellular (Autophosphorylation) | 4 |
| P815 | KIT D816V | Cellular (Autophosphorylation) | 22 |
| Kasumi-1 | KIT N822K (Exon 17) | Cellular (Autophosphorylation) | 40 |
| Kasumi-1 | KIT N822K (Exon 17) | Cellular (Proliferation) | 75 |
| BA/F3 | KIT D816V | Cellular (Growth Inhibition) | 8 |
| BA/F3 | PDGFRA V561D/D842V | Cellular (Growth Inhibition) | 10 |
Experimental Protocols & Workflows
General Workflow for In Vitro Dosage Optimization
The following diagram outlines a general workflow for determining the optimal concentration of this compound for your in vitro experiments.
Avapritinib Technical Support Center: Research Use Formulation and Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and formulation of avapritinib for preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound has varying solubility in common laboratory solvents. For research purposes, Dimethyl Sulfoxide (DMSO) is the most effective solvent for preparing concentrated stock solutions. Ethanol can also be used, but at a much lower concentration. This compound is practically insoluble in water.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a high-concentration stock solution, dissolve this compound powder in fresh, anhydrous DMSO. It is recommended to centrifuge the vial of powder at 3000 rpm for a few minutes to ensure all the powder is at the bottom before opening.[3] Sonication can aid in dissolution.[3] For example, a stock solution of 66 mg/mL to 120 mg/mL in DMSO can be achieved.[1][3][4][5]
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: this compound powder is stable and can be stored at -20°C for up to 3 years.[2][5] Stock solutions in DMSO should be stored at -80°C for long-term storage (up to 1 year) or at -20°C for shorter periods (up to 1 month).[2][3] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: How does this compound exert its mechanism of action?
A4: this compound is a potent and selective tyrosine kinase inhibitor.[6] It primarily targets mutant forms of platelet-derived growth factor receptor alpha (PDGFRA) and KIT, which are key drivers in certain cancers like gastrointestinal stromal tumors (GIST).[2][6] Specifically, it inhibits the autophosphorylation of these receptors, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[6][7] This inhibition leads to apoptosis (programmed cell death) of the cancer cells.[6]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 66 - 120 mg/mL[1][3][4][5] | 132 - 240 mM | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[1] Sonication is recommended.[3] |
| Ethanol | 1.5 - 3 mg/mL[1][3][4] | 3 - 6 mM | Sonication is recommended.[3] |
| Water | Insoluble[1][2] | <0.001 mg/mL at pH 7.0[8][9] | Solubility decreases with increasing pH.[8][9] |
Experimental Protocols & Formulations
In Vitro Formulation Protocol
For cell-based assays, this compound is typically diluted from a DMSO stock solution into the cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, add 2.006 mL of DMSO to 1 mg of this compound (Molecular Weight: 498.56 g/mol ).
-
Vortex thoroughly to dissolve the powder. Gentle warming or sonication can be used to aid dissolution.
-
For cell culture experiments, dilute the DMSO stock solution directly into the culture medium to the desired final concentration.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
In Vivo Formulation Protocol (Oral Gavage)
For oral administration in animal models, this compound can be formulated as a suspension.
Materials:
-
This compound powder
-
Vehicle components:
-
0.5% Carboxymethyl cellulose (CMC)
-
1% Tween 80
-
Sterile water
-
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
pH meter
Protocol:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution by dissolving 1% Tween 80 in sterile water and then adding 0.5% CMC. Stir until a homogenous solution is formed.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to create a uniform suspension.
-
Check the pH of the final formulation and adjust if necessary.
-
This formulation should be prepared fresh daily and administered via oral gavage. A common dosage used in mice is 10 or 30 mg/kg.[1][2]
Another published in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] The components should be added sequentially, ensuring the solution is clear before adding the next solvent.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in stock solution | - The solubility limit has been exceeded.- The DMSO used was not anhydrous.[1]- Improper storage leading to solvent evaporation. | - Prepare a new stock solution at a slightly lower concentration.- Use fresh, high-quality anhydrous DMSO.- Store stock solutions in tightly sealed vials at the recommended temperature. |
| Precipitation upon dilution in aqueous buffer or media | - this compound is poorly soluble in aqueous solutions.[1][2]- The final concentration of DMSO is too low to maintain solubility. | - Increase the final DMSO concentration slightly, ensuring it remains non-toxic to cells.- Consider using a formulation with solubilizing excipients like PEG300 and Tween 80 for in vivo studies.[3] |
| Inconsistent results in in vitro assays | - Instability of this compound in the culture medium.- Adsorption of the compound to plasticware.- Inaccurate pipetting of the stock solution. | - Prepare fresh dilutions for each experiment.- Use low-protein binding plates and pipette tips.- Calibrate pipettes regularly and ensure proper mixing after dilution. |
| Low oral bioavailability in animal studies | - Poor absorption due to low aqueous solubility.- Degradation of the compound in the gastrointestinal tract. | - Use a formulation designed to enhance solubility and absorption, such as an amorphous solid dispersion or a lipid-based formulation.[10][11][12][13][14]- Co-administer with a P-glycoprotein inhibitor, as this compound is a substrate for this efflux pump.[2][15] |
| Difficulty dissolving the powder | - Agglomeration of the powder. | - Centrifuge the vial before opening to collect all the powder at the bottom.[3]- Use sonication to break up aggregates and aid dissolution.[3] |
Visualizations
Caption: this compound inhibits mutant PDGFRA and KIT signaling pathways.
Caption: Workflow for preparing this compound formulations for research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 3. This compound | BLU-285 | KIT inhibitor | PDGFRA inhibitor| TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. ijbcp.com [ijbcp.com]
- 8. blueprintmedicines.com [blueprintmedicines.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. This compound | C26H27FN10 | CID 118023034 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Avapritinib experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Avapritinib. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective tyrosine kinase inhibitor.[1][2][3] It specifically targets mutant forms of the KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[1][4][5] Certain mutations in the KIT and PDGFRA genes can cause these kinases to be constantly active, leading to uncontrolled cell growth and cancer.[1] this compound works by binding to the ATP-binding pocket of these mutant kinases, which blocks their activity and stops the downstream signaling pathways that promote cell proliferation and survival, ultimately leading to cancer cell death.[1]
Q2: In which cancer types is this compound most effective?
This compound has shown significant efficacy in treating gastrointestinal stromal tumors (GIST) that have a specific mutation in the PDGFRA gene, known as the D842V mutation.[6][7][8][9] It is also effective against advanced systemic mastocytosis (SM), a rare blood disorder often driven by a mutation in the KIT gene (D816V).[2][10][11]
Q3: What are the known resistance mechanisms to this compound?
Resistance to this compound in GIST is often caused by new, secondary mutations in the PDGFRA kinase domain.[6][7][8][9][12] These new mutations can interfere with how this compound binds to the kinase, making the drug less effective.[6][7][8][9]
Q4: What are some of the common side effects of this compound that might be relevant for in vivo studies?
In clinical settings, some common side effects of this compound include nausea, fatigue, anemia, and periorbital edema.[10][13] More serious, though less common, side effects that could be important for in vivo animal studies are cognitive effects (like memory problems) and intracranial bleeding.[10][14]
Troubleshooting Guide
Problem 1: Inconsistent IC50 values for this compound in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | Regularly perform cell line authentication (e.g., STR profiling) to ensure the correct cell line is being used and to check for cross-contamination. |
| Mutation Status | Confirm the specific KIT or PDGFRA mutation status of your cell line, as this compound's potency varies between different mutations.[4][15][16] |
| Cell Density | Optimize and maintain a consistent cell seeding density for all experiments, as variations in cell number can affect drug response. |
| Assay Conditions | Ensure that assay parameters like incubation time, reagent concentrations, and instrument settings are consistent across all experiments.[17][18] |
| Compound Stability | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Problem 2: Loss of this compound activity in long-term cell culture.
| Potential Cause | Troubleshooting Steps |
| Development of Resistance | Perform genomic sequencing of the treated cell population to check for the emergence of secondary resistance mutations in the target kinase.[6][7][8][9][12] |
| Selection of a Resistant Subclone | If possible, perform single-cell cloning to isolate and characterize potentially resistant subpopulations within your cell culture. |
| Drug Efflux | This compound can interact with multidrug resistance transporters like ABCB1 and ABCG2.[5][19] Consider co-treatment with inhibitors of these transporters to see if sensitivity is restored. |
Problem 3: Unexpected off-target effects or cell toxicity.
| Potential Cause | Troubleshooting Steps |
| High Drug Concentration | Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. High concentrations may lead to off-target effects. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to this compound due to their genetic background. Consider testing the drug on a panel of different cell lines. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Run a vehicle-only control in all experiments. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Cell Line/System |
| KIT D816V | Biochemical | 0.27 | - |
| PDGFRA D842V | Biochemical | 0.24 | - |
| KIT D816V | Autophosphorylation | 4 | HMC1.2 |
| KIT D816Y | Autophosphorylation | 22 | P815 |
| KIT N822K | Autophosphorylation | 40 | Kasumi-1 |
| KIT N822K | Proliferation | 75 | Kasumi-1 |
| Wild-Type KIT | - | 192 | - |
Data compiled from multiple sources.[4][16][20][21]
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Protein Phosphorylation
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein (e.g., phospho-KIT and total KIT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: General experimental workflow for this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. blueprintmedinfo.com [blueprintmedinfo.com]
- 4. This compound | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 5. This compound: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. Safety and efficacy of this compound in advanced systemic mastocytosis: the phase 1 EXPLORER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of this compound in advanced systemic mastocytosis: interim analysis of the phase 2 PATHFINDER trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to this compound in PDGFRA-Driven GIST Is Caused by Secondary Mutations in the PDGFRA Kinase Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimal this compound Treatment Strategies for Patients with Metastatic or Unresectable Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Approved for GIST with PDGFRA Gene Alteration - NCI [cancer.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Portico [access.portico.org]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. This compound | C26H27FN10 | CID 118023034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. This compound for Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Acquired Resistance to Avapritinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in identifying mechanisms of acquired resistance to Avapritinib.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to this compound?
Acquired resistance to this compound primarily arises from the development of secondary mutations within the target kinase domain, most notably in Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) and KIT. These mutations can sterically hinder the binding of this compound to its target.[1][2][3][4][5] Additionally, activation of bypass signaling pathways that circumvent the need for KIT/PDGFRA signaling can also contribute to resistance.
Q2: Which specific secondary mutations in PDGFRA are associated with this compound resistance in Gastrointestinal Stromal Tumors (GIST)?
In patients with GIST harboring primary PDGFRA mutations (e.g., D842V), several secondary mutations in the PDGFRA kinase domain have been identified that confer resistance to this compound. These mutations are typically found in exons 13, 14, and 15.[1][2][3][5]
Q3: Have secondary resistance mutations to this compound been identified in KIT-mutant GIST?
Yes, secondary mutations in the KIT kinase domain are a common mechanism of resistance to tyrosine kinase inhibitors, and this includes this compound. The gatekeeper mutation T670I in KIT has been shown to confer resistance to this compound.[6]
Q4: Are there any known resistance mechanisms to this compound in Systemic Mastocytosis (SM)?
While this compound is highly effective against the common KIT D816V mutation in systemic mastocytosis, acquired resistance can occur.[7][8][9] The emergence of secondary KIT mutations is a potential mechanism, similar to what is observed in GIST.[6] Progression of the disease may also occur through the non-mast cell component of the malignancy.[10]
Q5: Can bypass signaling pathways lead to this compound resistance?
Yes, the activation of downstream signaling pathways can lead to resistance by providing alternative routes for cell survival and proliferation, thus reducing the dependency on KIT or PDGFRA signaling. For instance, mutations in genes such as TSC1 and NF1 can activate the PI3K and MAPK pathways, respectively, potentially conferring resistance to this compound.[3]
Q6: Could drug efflux pumps contribute to this compound resistance?
While not a primary focus of the identified resistance mechanisms, this compound has been shown to be a substrate for the ATP-binding cassette (ABC) transporters ABCB1 and ABCG2.[11] Overexpression of these multidrug resistance pumps could theoretically reduce the intracellular concentration of this compound, contributing to reduced efficacy. However, this compound has also been shown to reverse MDR mediated by these transporters.[11]
Troubleshooting Guides
Problem: My this compound-treated cell line is showing signs of resistance (e.g., increased proliferation, reduced apoptosis). How do I confirm and identify the mechanism of resistance?
Step 1: Confirm Resistance
-
Action: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to compare the IC50 value of this compound in the suspected resistant cells to the parental (sensitive) cells.
-
Expected Outcome: A significant rightward shift in the dose-response curve and an increased IC50 value in the resistant cells will confirm resistance.
Step 2: Sequence the Target Kinase
-
Action: Extract genomic DNA from both parental and resistant cells. Perform Sanger sequencing or Next-Generation Sequencing (NGS) of the entire coding region of PDGFRA or KIT, depending on the genetic background of your cell line.
-
Expected Outcome: Identification of new mutations in the kinase domain of the resistant cells that are absent in the parental cells.
Step 3: Analyze Bypass Signaling Pathways
-
Action: Perform western blotting to assess the phosphorylation status of key downstream signaling proteins in the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways in both parental and resistant cells, with and without this compound treatment.
-
Expected Outcome: Increased or sustained phosphorylation of proteins like AKT, S6, or ERK in the resistant cells even in the presence of this compound, suggesting the activation of bypass pathways.
Step 4: Investigate Drug Efflux
-
Action: Use a fluorescent substrate of ABCB1 or ABCG2 (e.g., rhodamine 123 or pheophorbide A) in a flow cytometry-based efflux assay. Compare the substrate accumulation in parental versus resistant cells.
-
Expected Outcome: Reduced accumulation of the fluorescent substrate in resistant cells would suggest increased activity of multidrug resistance pumps.
Quantitative Data Summary
Table 1: Recurrent Secondary Mutations in PDGFRA Conferring Resistance to this compound in GIST
| Mutation | Exon | Location | Reference(s) |
| V658A | 14 | Kinase Domain | [1][2][3][5] |
| N659K | 14 | Kinase Domain | [1][2][3][5] |
| Y676C | 15 | Kinase Domain | [1][2][3][5] |
| G680R | 15 | Kinase Domain | [1][2][3][5] |
Table 2: Known Secondary Mutations in KIT Conferring Resistance to this compound
| Mutation | Exon | Location | Reference(s) |
| T670I | 14 | Gatekeeper Residue | [6] |
| V654A | 13 | ATP-binding pocket | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine this compound IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 0.1 nM). Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 20 µL of MTS or CellTiter-Glo reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or luminescence (for CellTiter-Glo) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for Bypass Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound or vehicle for a specified time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Overview of mechanisms of acquired resistance to this compound.
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to this compound in PDGFRA-Driven GIST Is Caused by Secondary Mutations in the PDGFRA Kinase Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP-competitive inhibitors midostaurin and this compound have distinct resistance profiles in exon 17-mutant KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound for Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. This compound: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Avapritinib and ABC Transporter-Mediated Efflux in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction between avapritinib and ATP-binding cassette (ABC) transporters in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects ABC transporter function in cancer cells?
This compound has been shown to reverse multidrug resistance (MDR) mediated by the ABC transporters ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein)[1][2][3]. It functions as a modulator of these transporters, attenuating their drug efflux capabilities[2][3][4][5]. The primary mechanism involves this compound directly interacting with the transporters, which leads to an increased intracellular accumulation of other chemotherapeutic drugs that are substrates of ABCB1 and ABCG2[1][6]. Interestingly, this compound stimulates the ATPase activity of both ABCB1 and ABCG2, suggesting it may act as a competitive inhibitor at the drug-binding site[1][2].
Q2: Does this compound treatment alter the expression or cellular localization of ABCB1 or ABCG2 transporters?
No, studies have indicated that this compound does not significantly change the protein expression levels of ABCB1 or ABCG2 in cancer cells, even after prolonged exposure (e.g., 72 hours)[1][6]. Furthermore, immunofluorescence assays have confirmed that this compound treatment does not cause the translocation of these transporters from the plasma membrane to the cytoplasm[1]. This suggests that this compound's effect is primarily on the function, rather than the expression or localization, of these efflux pumps.
Q3: Is this compound itself a substrate for ABCB1 or ABCG2?
The observation that cancer cells overexpressing ABCB1 or ABCG2 are as sensitive to this compound as their parental, drug-sensitive counterparts suggests that this compound is likely a high-affinity substrate for both of these transporters[2][4]. By competing with other chemotherapeutic agents for efflux, it effectively resensitizes the MDR cancer cells to those agents[7].
Q4: At what concentrations is this compound effective in reversing multidrug resistance?
This compound has been demonstrated to reverse MDR at non-toxic concentrations[2][3][4][5]. Studies have shown significant chemosensitization at concentrations as low as 1 µM and 5 µM[1][6]. This is a crucial factor for its potential clinical application in combination therapies, as it can modulate transporter function without contributing significant additional cytotoxicity.
Troubleshooting Guides
Problem 1: I am not observing a significant increase in the cytotoxicity of my primary chemotherapeutic agent in the presence of this compound in my ABCB1/ABCG2-overexpressing cell line.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.5 µM to 10 µM) to determine the optimal, non-toxic concentration for chemosensitization in your specific cell line.
-
-
Possible Cause 2: The chemotherapeutic agent is not a substrate for ABCB1 or ABCG2.
-
Troubleshooting Step: Verify from literature or through experimental testing (e.g., efflux assays) that your drug of interest is indeed transported by the specific ABC transporter overexpressed in your cell line.
-
-
Possible Cause 3: Low level of ABC transporter overexpression.
-
Troubleshooting Step: Confirm the overexpression of ABCB1 or ABCG2 in your resistant cell line compared to the parental line using Western blotting or quantitative PCR.
-
Problem 2: My intracellular accumulation assay with a fluorescent or radiolabeled substrate does not show a significant increase with this compound treatment.
-
Possible Cause 1: Insufficient incubation time.
-
Troubleshooting Step: Optimize the incubation time for both the substrate and this compound. A time-course experiment can help determine the point of maximum accumulation.
-
-
Possible Cause 2: Incorrect concentration of the substrate or this compound.
-
Troubleshooting Step: Ensure you are using a substrate concentration that is sensitive to efflux and an this compound concentration known to inhibit the transporter. Refer to the provided experimental protocols and data tables for guidance.
-
-
Possible Cause 3: Cell density issues.
-
Troubleshooting Step: Ensure that the cell density is consistent across all wells and conditions, as this can affect substrate uptake and efflux rates.
-
Quantitative Data Summary
Table 1: Effect of this compound on the Cytotoxicity of ABCB1 and ABCG2 Substrates
| Cell Line | ABC Transporter | Substrate | This compound Conc. (µM) | Fold Reversal (FR) | Reference |
| NCI-ADR-RES | ABCB1 | Doxorubicin | 5 | ~10 | [2] |
| NCI-ADR-RES | ABCB1 | Colchicine | 5 | ~14 | [2] |
| S1-M1-80 | ABCG2 | Topotecan | 5 | ~12 | [2] |
| S1-M1-80 | ABCG2 | SN-38 | 5 | ~18 | [2] |
| SW620/AD300 | ABCB1 | Doxorubicin | 5 | Not specified | [1] |
| NCI-H460/MX20 | ABCG2 | Mitoxantrone | 5 | Not specified | [1] |
Table 2: Effect of this compound on Intracellular Accumulation of ABC Transporter Substrates
| Cell Line | ABC Transporter | Substrate | This compound Conc. (µM) | Increase in Accumulation | Reference |
| SW620/AD300 | ABCB1 | [³H]-paclitaxel | 1 | Significant increase | [6][8] |
| SW620/AD300 | ABCB1 | [³H]-paclitaxel | 5 | Significant increase | [6][8] |
| NCI-H460/MX20 | ABCG2 | [³H]-mitoxantrone | 1 | Significant increase | [6][8] |
| NCI-H460/MX20 | ABCG2 | [³H]-mitoxantrone | 5 | Significant increase | [6][8] |
| NCI-ADR-RES | ABCB1 | Calcein-AM | 20 | Significant increase | [2] |
| MDR19-HEK293 | ABCB1 | Calcein-AM | 20 | Significant increase | [2] |
Detailed Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the sensitivity of cancer cells to chemotherapeutic agents.
-
Methodology:
-
Seed cancer cells (both parental and ABC transporter-overexpressing lines) in 96-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of the chemotherapeutic substrate in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM or 5 µM).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) and the fold reversal (FR) by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.
-
2. Substrate Accumulation and Efflux Assays
-
Objective: To measure the effect of this compound on the intracellular concentration of ABC transporter substrates.
-
Methodology for Accumulation:
-
Plate cells in multi-well plates and allow them to adhere.
-
Pre-incubate the cells with or without this compound at a specific concentration for a defined period (e.g., 1 hour).
-
Add a radiolabeled ([³H]-paclitaxel, [³H]-mitoxantrone) or fluorescent (Calcein-AM) substrate and incubate for a further period (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.
-
-
Methodology for Efflux:
-
Load the cells with the substrate as described in the accumulation assay.
-
Wash the cells to remove the extracellular substrate.
-
Add a fresh medium with or without this compound and incubate for various time points (e.g., 0, 30, 60, 120 minutes).
-
At each time point, collect and lyse the cells.
-
Measure the remaining intracellular substrate concentration as described above.
-
3. ATPase Activity Assay
-
Objective: To determine the effect of this compound on the ATP hydrolysis activity of ABCB1 and ABCG2.
-
Methodology:
-
Use membrane vesicles prepared from cells overexpressing ABCB1 or ABCG2.
-
Incubate the membrane vesicles with varying concentrations of this compound in the presence of ATP.
-
The reaction is initiated by the addition of Mg-ATP.
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., vanadate-sensitive ATPase assay).
-
The ATPase activity is calculated as the difference in Pi released in the presence and absence of sodium orthovanadate (a known ATPase inhibitor).
-
Visualizations
Caption: this compound competitively inhibits the efflux of chemotherapeutics by ABC transporters.
Caption: Workflow for determining the chemosensitizing effect of this compound using an MTT assay.
Caption: The logical pathway of this compound-mediated reversal of multidrug resistance.
References
- 1. KIT and PDGFRA inhibitor this compound (BLU-285) overcomes ABCB1- and ABCBG2-mediated MDR in cancer cells [imrpress.com]
- 2. This compound: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. article.imrpress.com [article.imrpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Avapritinib Studies Affected by Cell Line Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues in their experiments with Avapritinib. The content is structured to address potential cell line contamination issues that can lead to unexpected and misleading results.
FAQs: Investigating Anomalous Results in this compound Experiments
Q1: My this compound dose-response curve shows a much higher IC50 value than expected for my GIST-T1 cell line. What could be the cause?
A1: An unexpectedly high IC50 value for this compound in a sensitive cell line like GIST-T1 (known to have a KIT exon 11 mutation) is a strong indicator of an underlying issue.[1] Several factors could be at play, but cell line contamination is a primary suspect. You may have a mixed population of cells, where a portion is insensitive to this compound, skewing the overall viability readout. Other potential causes include reagent degradation (check the quality and storage of your this compound stock), incorrect seeding density, or issues with your viability assay protocol.
Q2: How can cell line contamination affect my this compound study?
Q3: What are the first steps I should take to troubleshoot these unexpected results?
A3: We recommend a tiered approach to troubleshooting:
-
Review Your Protocol: Double-check all calculations, dilutions, and steps in your experimental protocol.
-
Check Your Reagents: Ensure your this compound stock is correctly prepared, stored, and has not expired.
-
Test for Mycoplasma Contamination: Mycoplasma is a common, often undetected contaminant that can alter cellular response to drugs.[4][5]
-
Authenticate Your Cell Line: If the above steps do not resolve the issue, cell line authentication via Short Tandem Repeat (STR) profiling is crucial to confirm the identity of your cell line and detect cross-contamination.[6][7]
Q4: What is Short Tandem Repeat (STR) profiling and how can it help?
A4: STR profiling is a forensic technique used to identify individuals and, in this context, to authenticate cell lines.[7] It analyzes short, repetitive DNA sequences at specific loci in the genome.[6] Every human cell line has a unique STR profile. By comparing the STR profile of your working cell culture to a reference profile from a reputable cell bank, you can confirm its identity and detect any cross-contamination with other cell lines.[8]
Q5: I've confirmed my GIST-T1 cell line is contaminated with HT-29 cells. What should I do?
A5: Unfortunately, it is nearly impossible to separate two mixed mammalian cell lines. The best and most scientifically sound course of action is to discard the contaminated cell culture to prevent further spread.[4] You should then obtain a new, authenticated vial of the GIST-T1 cell line from a reputable cell bank and re-start your experiments. It is also critical to decontaminate your cell culture hood, incubator, and all shared reagents and equipment to prevent cross-contamination of other cultures.
Troubleshooting Guide: Step-by-Step Protocol for Investigating Unexpected this compound IC50 Values
This guide outlines the experimental workflow to diagnose the cause of unexpectedly high IC50 values in this compound-sensitive cell lines.
Diagram: Experimental Workflow for Troubleshooting
Caption: Workflow for diagnosing unexpected this compound resistance.
Data Presentation: Impact of Cell Line Contamination on this compound IC50
The following table presents hypothetical data illustrating how contamination of the this compound-sensitive GIST-T1 cell line with the resistant HT-29 cell line can alter the observed IC50 value.
| Cell Line Condition | Target Cell Line | Contaminating Cell Line | Contamination Level | Expected this compound IC50 (nM) | Observed this compound IC50 (nM) |
| Pure Culture | GIST-T1 (KIT exon 11 del) | None | 0% | ~10-50 | 35 |
| Contaminated Culture | GIST-T1 (KIT exon 11 del) | HT-29 (KIT/PDGFRA WT) | 50% | ~10-50 | >1000 |
| Pure Contaminant | HT-29 (KIT/PDGFRA WT) | None | 100% | >10,000 | >10,000 |
Note: These are illustrative values. Actual IC50 values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Mycoplasma Detection
Mycoplasma are a common source of contamination and can alter cellular responses. A PCR-based detection method is highly recommended for its sensitivity and speed.[5]
Materials:
-
Cell culture supernatant
-
Mycoplasma detection PCR kit
-
PCR thermocycler
-
Gel electrophoresis equipment
Method:
-
Culture cells for at least 3-5 days in antibiotic-free medium.[9]
-
Collect 1 mL of the cell culture supernatant.
-
Process the supernatant according to the manufacturer's instructions for the PCR-based mycoplasma detection kit. This typically involves a brief centrifugation to pellet any cells, followed by using the supernatant for the PCR reaction.
-
Perform PCR using the provided primers and positive/negative controls.
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of a specific size (indicated in the kit manual) indicates mycoplasma contamination.
Protocol 2: Cell Line Authentication using Short Tandem Repeat (STR) Profiling
STR profiling is the gold standard for authenticating human cell lines.[8]
Materials:
-
Genomic DNA extracted from your cell culture
-
STR profiling kit (commercially available)
-
PCR thermocycler
-
Capillary electrophoresis instrument
-
Gene analysis software
Method:
-
Extract high-quality genomic DNA from a pellet of your cultured cells.
-
Amplify the specific STR loci using the multiplex PCR kit. These kits typically contain fluorescently labeled primers for multiple STR markers.
-
The amplified, fluorescently labeled DNA fragments are separated by size using capillary electrophoresis.
-
The output data is analyzed using specialized software to generate an STR profile, which is a series of numbers representing the alleles at each locus.
-
Compare the generated STR profile to the reference profile for GIST-T1 from a reputable cell bank (e.g., ATCC, JCRB). A match confirms the identity, while a mixed profile indicates cross-contamination.
Protocol 3: IC50 Determination using a Cell Viability Assay (e.g., MTT)
This protocol determines the concentration of this compound required to inhibit 50% of cell growth.
Materials:
-
Adherent cells (e.g., GIST-T1)
-
96-well plates
-
Complete growth medium
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Method:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve. The IC50 value is determined from this curve using non-linear regression analysis.
Signaling Pathway and Logical Relationships
Diagram: this compound Signaling Pathway in GIST
Caption: this compound inhibits mutant KIT signaling in sensitive cells.
Diagram: Logical Relationship in Troubleshooting
Caption: Decision tree for troubleshooting unexpected this compound results.
References
- 1. Combined inhibition of MAP kinase and KIT signaling synergistically destabilizes ETV1 and suppresses GIST tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HT-29 - Wikipedia [en.wikipedia.org]
- 4. media.tghn.org [media.tghn.org]
- 5. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 6. news-medical.net [news-medical.net]
- 7. Cell Line Authentication [worldwide.promega.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. portals.broadinstitute.org [portals.broadinstitute.org]
Avapritinib Technical Support Center: Stability & Handling in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Avapritinib in common cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during in vitro experiments.
Solubility and Stock Solution Preparation
Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents.
Solubility Data
| Solvent | Solubility | Concentration (mM) | Recommendations |
| DMSO | 100 - 120 mg/mL | 200.57 - 240.69 mM | Use fresh, anhydrous DMSO to avoid precipitation. Sonication is recommended to aid dissolution.[1][2] |
| Ethanol | 1.5 - 3 mg/mL | ~3.0 - 6.02 mM | Sonication is recommended to aid dissolution.[1][2] |
| Water | Insoluble | - | Do not attempt to dissolve this compound directly in aqueous buffers or media.[2] |
Stock Solution Protocol
A common practice is to prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, it is recommended to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the final DMSO concentration in the cell culture medium.[1]
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I added it to my cell culture medium. What should I do?
A1: Precipitation of this compound upon addition to aqueous cell culture medium is a common issue due to its low aqueous solubility. Here are some troubleshooting steps:
-
Check your final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to maintain cell health and prevent compound precipitation.
-
Pre-warm your media: Adding the this compound stock solution to pre-warmed (37°C) cell culture medium can sometimes help maintain solubility.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in cell culture medium to reach your final desired concentration.
-
Vortex immediately after dilution: Immediately after adding the this compound stock to the medium, vortex the solution gently to ensure rapid and uniform dispersion.
Q2: How stable is this compound in my cell culture medium (e.g., RPMI-1640, DMEM) at 37°C?
Given the lack of specific stability data in cell culture media, it is recommended to prepare fresh this compound-containing media for long-term experiments (e.g., those lasting several days) or to replace the media with freshly prepared drug-containing media every 24-48 hours. For critical experiments, it is advisable to perform a stability study under your specific experimental conditions.
Q3: How should I store my this compound stock solution?
A3: Proper storage is crucial to maintain the integrity of this compound.
-
Powder: Store at -20°C for up to 3 years.[2]
-
In Solvent (DMSO):
It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q4: Can I sonicate my this compound solution to help it dissolve?
A4: Yes, sonication is recommended, particularly for dissolving this compound in DMSO and ethanol to ensure complete dissolution.[1] It is advisable to use a lower frequency sonicator to minimize any potential for compound degradation.[1]
Experimental Protocols
Protocol for Preparing this compound Working Solutions in Cell Culture Media
This protocol outlines the steps to prepare a working solution of this compound in your cell culture medium from a DMSO stock.
Caption: Workflow for this compound solution preparation.
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture medium and under their experimental conditions using HPLC.
Caption: Protocol for this compound stability assessment.
Signaling Pathways and Troubleshooting Logic
This compound is a potent inhibitor of specific mutant forms of KIT and PDGFRA kinases.[2][5] Understanding the signaling pathway can aid in troubleshooting unexpected experimental outcomes.
Simplified KIT/PDGFRA Signaling Pathway
Caption: this compound's mechanism of action.
Troubleshooting Experimental Inconsistencies
If you observe inconsistent or weaker-than-expected effects of this compound in your cell-based assays, consider the following logical troubleshooting steps.
Caption: Troubleshooting inconsistent results.
References
Validation & Comparative
Head-to-head comparison of Avapritinib and ripretinib
An In-Depth Head-to-Head Comparison of Avapritinib and Ripretinib for Gastrointestinal Stromal Tumors
Introduction
This compound (Ayvakit®) and ripretinib (Qinlock®) are two pivotal tyrosine kinase inhibitors (TKIs) that have significantly advanced the treatment landscape for gastrointestinal stromal tumors (GIST). Both drugs were approved by the U.S. Food and Drug Administration (FDA) in 2020, but they serve distinct patient populations based on their unique mechanisms of action and clinical profiles[1]. This compound is a highly selective inhibitor, primarily targeting specific mutations, making it a cornerstone of precision medicine for a defined subset of GIST patients. In contrast, ripretinib is a broad-spectrum inhibitor designed to tackle the heterogeneity of resistance mutations that emerge after multiple lines of therapy.
This guide provides a comprehensive, data-driven comparison of this compound and ripretinib, intended for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of their pivotal trials to offer an objective analysis.
Mechanism of Action: Precision vs. Broad-Spectrum Inhibition
This compound: this compound is a potent and selective inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[2][3] It was specifically designed to target the PDGFRA D842V mutation, which is known for its resistance to imatinib and other TKIs.[4] this compound functions by binding to the ATP-binding pocket of these mutant kinases, which blocks autophosphorylation and inhibits downstream oncogenic signaling pathways, including PI3K/AKT and RAS/RAF/MEK/ERK, thereby inducing apoptosis in cancer cells.[2][5]
Ripretinib: Ripretinib employs a novel dual mechanism of action as a "switch-control" TKI.[6][7] It uniquely binds to both the "switch pocket" and the activation loop of KIT and PDGFRA kinases.[8] This action locks the kinase in an inactive state, preventing the conformational changes required for activation.[7] This dual blockade provides broad and potent inhibition across a wide range of primary and secondary mutations in KIT exons 9, 11, 13, 14, 17, and 18, and PDGFRA exons 12, 14, and 18, which are common drivers of resistance in later lines of therapy.[6][9][10]
Approved Indications and Patient Populations
The differing mechanisms of this compound and ripretinib translate directly to their approved indications, targeting distinct GIST patient populations. This compound's approval is for a specific, genetically defined group, whereas ripretinib is approved for use in a broader, heavily pretreated population.[11][12]
| Feature | This compound (Ayvakit®) | Ripretinib (Qinlock®) |
| GIST Indication | Adults with unresectable or metastatic GIST harboring a PDGFRA exon 18 mutation, including D842V mutations.[12][13] | Adult patients with advanced GIST who have received prior treatment with 3 or more kinase inhibitors, including imatinib (fourth-line treatment).[11][14][15] |
| Other Indications | Adult patients with advanced systemic mastocytosis (AdvSM).[16][17] | None |
| Patient Population | Genomically-defined subset of GIST, often as a first-line treatment for this specific mutation. | Heavily pretreated, advanced GIST patients who have exhausted other approved therapies. |
| FDA Approval Date | January 9, 2020 (GIST); June 16, 2021 (AdvSM).[12][16] | May 15, 2020.[11][14] |
Head-to-Head Clinical Efficacy
Direct head-to-head trials comparing this compound and ripretinib have not been conducted, as they are approved for different treatment settings. Their efficacy is best understood through their respective pivotal clinical trials: the NAVIGATOR trial for this compound and the INVICTUS trial for ripretinib.
This compound: NAVIGATOR Trial
The approval of this compound for PDGFRA exon 18-mutant GIST was based on the Phase 1 NAVIGATOR trial.[12] This study demonstrated remarkable efficacy in this patient population, which has historically been resistant to other TKIs.
Ripretinib: INVICTUS and INTRIGUE Trials
Ripretinib's approval was based on the Phase 3 INVICTUS trial, which showed a significant benefit over placebo in the fourth-line setting.[1][14] Additionally, the Phase 3 INTRIGUE trial compared ripretinib to sunitinib in the second-line setting. While it did not demonstrate superior progression-free survival (PFS), it did show a more favorable safety profile.[18][19]
| Efficacy Metric | This compound (NAVIGATOR Trial) | Ripretinib (INVICTUS Trial) |
| Patient Population | PDGFRA Exon 18 Mutant GIST (n=43)[12] | ≥4th-Line Advanced GIST (n=85)[11] |
| Comparator | Single-Arm | Placebo (n=44)[11] |
| Overall Response Rate (ORR) | 84% (7% Complete Response, 77% Partial Response)[13] | 9%[14] |
| Median Progression-Free Survival (PFS) | Not reached at time of primary analysis (12-month PFS rate of 81%)[20] | 6.3 months[14][15] |
| Median Overall Survival (OS) | Not reached at time of primary analysis (24-month OS rate of 81%)[20] | 18.2 months[21] |
| Comparator PFS | N/A | 1.0 month[14][15] |
| Comparator OS | N/A | 6.3 months[21] |
Experimental Protocols: Pivotal Trials
NAVIGATOR Trial (NCT02508532) - this compound
-
Study Design: A multi-center, open-label, single-arm Phase 1 dose-escalation and dose-expansion study.[1][12]
-
Patient Population: Patients with unresectable or metastatic GIST. The efficacy population for the PDGFRA exon 18 mutation indication included 43 patients harboring this mutation.[12]
-
Treatment: this compound was administered orally once daily. The recommended dose was established at 300 mg once daily on an empty stomach.[12]
-
Primary Endpoints: Safety and tolerability in the dose-escalation phase, and Overall Response Rate (ORR) in the expansion phase.[22]
-
Key Assessments: Tumor response was evaluated by investigators according to modified RECIST v1.1.
INVICTUS Trial (NCT03353753) - Ripretinib
-
Study Design: An international, multi-center, randomized, double-blind, placebo-controlled Phase 3 trial.[23][24]
-
Patient Population: 129 patients with advanced GIST who had progressed on or were intolerant to at least imatinib, sunitinib, and regorafenib.[24]
-
Treatment: Patients were randomized in a 2:1 ratio to receive either ripretinib 150 mg orally once daily or a matching placebo. Crossover from the placebo arm to the ripretinib arm was permitted upon disease progression.[14][23]
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by blinded independent central review using modified RECIST v1.1.[11][24]
-
Key Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.[14]
Safety and Tolerability
Both drugs have manageable but distinct safety profiles. The INTRIGUE trial suggested that ripretinib may be better tolerated than sunitinib, a standard second-line therapy.[18]
| Adverse Event (Any Grade) | This compound (NAVIGATOR)[12] | Ripretinib (INVICTUS)[24] |
| Nausea | Most common AE | Common |
| Edema (peripheral, periorbital) | ≥ 20% | - |
| Fatigue / Asthenia | ≥ 20% | Common (Grade 3/4: 2%) |
| Cognitive Impairment | ≥ 20% | - |
| Diarrhea | ≥ 20% | Common |
| Alopecia (Hair Loss) | - | Common |
| Myalgia (Muscle Pain) | - | Common |
| Palmar-Plantar Erythrodysesthesia | - | Common |
| Hypertension | - | Common (Grade 3/4: 4%) |
| Anemia | - | Common (Grade 3/4 in Placebo: 7%) |
| Increased Lipase | - | Grade 3/4: 5% |
| Serious Risks | Intracranial hemorrhage, cognitive effects[17] | New primary cutaneous malignancies, hypertension, cardiac dysfunction[14][15] |
Note: Direct comparison of AE percentages is challenging due to different trial designs and patient populations. This table highlights common and notable adverse events.
Mechanisms of Resistance
Resistance is an inevitable challenge in TKI therapy. The mechanisms of resistance to this compound and ripretinib reflect their respective modes of action.
-
This compound Resistance: For patients with primary PDGFRA mutations, resistance to this compound has been shown to arise from secondary mutations within the PDGFRA kinase domain itself, specifically in exons 13, 14, and 15.[25][26] These mutations, such as V658A and G680R, are thought to sterically interfere with this compound binding to the ATP pocket.[4][27]
-
Ripretinib Resistance: Resistance to ripretinib in heavily pretreated patients is more complex. Studies have shown an enrichment of secondary mutations in the ATP-binding pocket (AP).[28] These often occur in cis (on the same allele) with pre-existing activation loop (AL) mutations, leading to highly resistant compound AP/AL genotypes that can overcome the dual inhibition mechanism of ripretinib.[28][29]
Conclusion
This compound and ripretinib are both highly effective TKIs, but they are not interchangeable. They represent two different strategies in the fight against GIST: targeted precision and broad-spectrum control.
-
This compound is a paradigm of precision oncology. It offers a highly effective, first-line option for patients with a specific genomic profile (PDGFRA exon 18 mutations) that was previously very difficult to treat.[13] Its use underscores the critical need for comprehensive mutational testing in all GIST patients at diagnosis.[30]
-
Ripretinib addresses the challenge of acquired resistance and mutational heterogeneity that defines late-stage GIST. Its novel switch-control mechanism provides a much-needed, effective standard of care for patients who have progressed on three prior therapies, significantly extending progression-free and overall survival compared to placebo.[14][21]
For drug development professionals and researchers, the distinct clinical positioning of these two agents highlights the evolving landscape of GIST therapy, moving towards a more nuanced approach that considers both the initial mutational driver and the subsequent evolution of resistance mutations over multiple lines of treatment.
References
- 1. FDA Approval Summary: Ripretinib for advanced gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 4. Resistance to this compound in PDGFRA-Driven GIST Is Caused by Secondary Mutations in the PDGFRA Kinase Domain | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Ripretinib for the treatment of advanced gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ripretinib in combination with tyrosine kinase inhibitor as a late-line treatment option for refractory gastrointestinal stromal tumors: two case reports and literature review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Clinical Activity of Ripretinib in Patients with Advanced Gastrointestinal Stromal Tumor Harboring Heterogeneous KIT/PDGFRA Mutations in the Phase III INVICTUS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. fda.gov [fda.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. fda.gov [fda.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. FDA approves this compound for advanced systemic mastocytosis | FDA [fda.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. Emerging Data on the Safety and Efficacy of Ripretinib for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. INTRIGUE: Final OS Analysis of Ripretinib vs Sunitinib for GIST | GI Oncology Now [gioncologynow.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Ripretinib in the treatment of patients with advanced gastrointestinal stromal tumors (GIST) | Babula | Oncology in Clinical Practice [journals.viamedica.pl]
- 22. This compound in Patients With Advanced Gastrointestinal Stromal Tumors Following at Least Three Prior Lines of Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ripretinib in patients with advanced gastrointestinal stromal tumours (INVICTUS): a double-blind, randomised, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ripretinib in patients with advanced gastrointestinal stromal tumours (INVICTUS): a double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 26. Resistance to this compound in PDGFRA-Driven GIST Is Caused by Secondary Mutations in the PDGFRA Kinase Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Evaluating the Potential of KIT-Inhibitor Ripretinib for Patients With GIST | GI Oncology Now [gioncologynow.com]
- 29. researchgate.net [researchgate.net]
- 30. onclive.com [onclive.com]
Avapritinib in Combination with Other Kinase Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of avapritinib combination therapies with other kinase inhibitors for the treatment of cancers such as Gastrointestinal Stromal Tumors (GIST). This document summarizes key preclinical and clinical findings, presents quantitative data in structured tables, details experimental methodologies, and visualizes relevant biological pathways and workflows.
This compound, a potent and selective inhibitor of KIT and PDGFRA kinases, has shown significant promise in treating GIST, particularly in patients with PDGFRA exon 18 mutations. However, as with many targeted therapies, acquired resistance can limit its long-term efficacy. This has spurred research into combination strategies aimed at overcoming resistance and enhancing anti-tumor activity. This guide focuses on the preclinical and clinical evidence for combining this compound with other kinase inhibitors.
This compound and Wee1 Inhibitor (MK-1775) Combination: A Preclinical Perspective
A significant preclinical study has explored the combination of this compound with MK-1775, a Wee1 kinase inhibitor, in GIST models. Wee1 is a key regulator of the G2/M cell cycle checkpoint, and its inhibition can lead to mitotic catastrophe in cancer cells with DNA damage. The rationale for this combination is to simultaneously target the primary oncogenic driver (KIT/PDGFRA) with this compound and a crucial cell cycle checkpoint with MK-1775, potentially leading to synergistic anti-tumor effects.
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated that the combination of this compound and MK-1775 exhibits enhanced efficacy in GIST cell lines. In vitro experiments showed that the combination had a synergistic effect in a PDGFRA-driven GIST cell line and an additive effect in a KIT-driven cell line[1].
In vivo studies using GIST xenograft models in mice further supported the potential of this combination. The combination of this compound and MK-1775 resulted in significant tumor growth inhibition and improved disease-specific survival compared to either agent alone[1][2].
Quantitative Data Summary
| Cell Line | Primary Mutation | Combination Effect (in vitro) | In Vivo Tumor Growth | Reference |
| GIST-T1+D842V KITKO | PDGFRA D842V | Synergistic (CI < 1) | Significant Inhibition | [1] |
| GIST-T1+Cas9 | KIT exon 11 | Additive | Disease Stabilization | [1] |
| GIST882 | KIT exon 13 | Additive | Not Reported | [1] |
CI: Combination Index. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Xenograft Model | Primary Mutation | Treatment | Outcome | Reference |
| GIST-T1+D842V KITKO | PDGFRA D842V | This compound + MK-1775 | Significant tumor growth inhibition and improved survival | [2] |
| GIST-T1+Cas9 | KIT exon 11 | This compound + MK-1775 | Disease stabilization | [2] |
Signaling Pathway and Mechanism of Action
This compound directly inhibits the constitutively active KIT or PDGFRA receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for GIST cell proliferation and survival, such as the MAPK and PI3K/AKT pathways. MK-1775, by inhibiting Wee1, prevents the phosphorylation of CDK1, forcing cells with DNA damage to enter mitosis prematurely, leading to apoptosis. The combination of these two agents results in a dual attack on the cancer cells, targeting both their growth signals and their ability to repair DNA damage before cell division.
This compound and MK-1775 signaling pathways.
This compound and Sunitinib Combination: Clinical Insights
While comprehensive preclinical data on the combination of this compound and sunitinib is limited in the public domain, a multi-institutional pilot study has provided early clinical results for this combination in patients with refractory advanced GIST. Sunitinib is a multi-targeted tyrosine kinase inhibitor with activity against KIT, PDGFRA, and other kinases. The rationale for combining this compound (a type I inhibitor) with sunitinib (a type II inhibitor) is to target different conformational states of the kinase, potentially overcoming resistance mutations.
Clinical Efficacy
In a study of heavily pretreated GIST patients who had failed standard therapies, the combination of this compound and sunitinib demonstrated meaningful clinical benefit. The objective response rate (ORR) was 20%, with a clinical benefit rate (CBR) of 75%[3]. Tumor shrinkage was observed in 90% of patients[3].
Quantitative Data Summary
| Patient Population | Prior Therapies | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (mPFS) | Reference |
| Refractory advanced GIST | ≥4 prior TKIs (65%) | 20% | 75% | 6.6 months | [3] |
Experimental Workflow for Clinical Evaluation
The clinical evaluation of the this compound and sunitinib combination involved a prospective cohort study design.
Clinical trial workflow.
Experimental Protocols
Cell Viability Assay (for this compound + MK-1775)
-
Cell Lines: GIST-T1+Cas9 (KIT exon 11 mutant) and GIST-T1+D842V KITKO (PDGFRA D842V mutant) cells.
-
Method: Cells were seeded in 96-well plates and treated with a dose matrix of this compound and MK-1775 for 72 hours. Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay (Promega).
-
Data Analysis: The combination index (CI) was calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1)[1].
Western Blot Analysis (for this compound + MK-1775)
-
Cell Lysates: GIST cells were treated with this compound, MK-1775, or the combination for the indicated times. Cells were then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Procedure: Protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., phospho-KIT, total KIT, phospho-ERK, total ERK, phospho-AKT, total AKT, Wee1, phospho-CDK1, and PARP).
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and chemiluminescence was detected.
In Vivo Xenograft Study (for this compound + MK-1775)
-
Animal Model: C.B17 SCID mice were used[2].
-
Tumor Implantation: GIST-T1+Cas9 or GIST-T1+D842V KITKO cells were implanted subcutaneously into the flanks of the mice[2].
-
Treatment: Once tumors reached a palpable size, mice were randomized into four treatment groups: vehicle control, this compound alone, MK-1775 alone, and the combination of this compound and MK-1775[2]. Drugs were administered orally.
-
Monitoring: Tumor volume was measured regularly with calipers. At the end of the study, tumors were excised for further analysis, including immunohistochemistry and western blotting[2].
Conclusion
The combination of this compound with other kinase inhibitors represents a promising strategy to enhance anti-tumor efficacy and overcome resistance in GIST and potentially other cancers. The preclinical data for the combination of this compound and the Wee1 inhibitor MK-1775 are particularly compelling, demonstrating synergy in PDGFRA-mutant GIST models. Early clinical data for the this compound and sunitinib combination also show encouraging clinical activity in heavily pretreated patients.
Further research is warranted to explore other rational combinations with this compound and to fully elucidate the underlying mechanisms of synergy. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers designing and conducting their own preclinical studies in this area. As our understanding of the molecular drivers of cancer and mechanisms of drug resistance continues to grow, rationally designed combination therapies with agents like this compound will be crucial in improving patient outcomes.
References
- 1. This compound: preclinical studies of a promising novel therapeutic option for gastrointestinal stromal tumors - Urbini - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 2. This compound: preclinical studies of a promising novel therapeutic option for gastrointestinal stromal tumors - Urbini - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 3. researchgate.net [researchgate.net]
Unlocking Synergistic Potential: Avapritinib in Combination with Cytotoxic Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
Avapritinib, a potent and selective inhibitor of KIT and PDGFRA kinases, has demonstrated significant efficacy as a monotherapy in targeted cancer populations. However, emerging preclinical evidence suggests a broader role for this compound in combination with traditional cytotoxic chemotherapy. This guide provides an objective comparison of this compound's synergistic effects with alternative therapeutic strategies, supported by experimental data, detailed protocols, and mechanistic visualizations. The central hypothesis underpinning this synergy lies in this compound's ability to reverse multidrug resistance, a common mechanism of treatment failure for many cytotoxic agents.
Reversing Multidrug Resistance: A Key Synergistic Mechanism
A pivotal preclinical study has illuminated a key mechanism by which this compound may synergize with cytotoxic chemotherapy: the inhibition of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein).[1][2][3] These transporters are frequently overexpressed in cancer cells and function as efflux pumps, actively removing a wide range of chemotherapeutic drugs from the cell, thereby reducing their intracellular concentration and efficacy.
This compound has been shown to attenuate the transport function of both ABCB1 and ABCG2, effectively restoring the chemosensitivity of multidrug-resistant (MDR) cancer cells to various cytotoxic agents.[1][2] This suggests that combining this compound with conventional chemotherapy could be a promising strategy for patients with tumors that have developed resistance.[1]
The following diagram illustrates this proposed mechanism of synergistic action:
Caption: this compound inhibits ABC transporters, increasing intracellular chemotherapy concentration and inducing apoptosis.
Quantitative Analysis of Synergistic Effects
Preclinical studies have quantified the ability of this compound to reverse multidrug resistance. The "fold-reversal" (FR) value indicates the factor by which the IC50 (half-maximal inhibitory concentration) of a cytotoxic drug is reduced in the presence of a resistance modulator like this compound. A higher FR value signifies a greater potentiation of the chemotherapeutic agent's activity.
| Cell Line | Resistance Transporter | Cytotoxic Agent | This compound Concentration (µM) | Fold-Reversal (FR) | Reference |
| KB-V1 | ABCB1 | Colchicine | 2 | 16.8 | [1] |
| KB-V1 | ABCB1 | Doxorubicin | 2 | 10.5 | [1] |
| H460-MX20 | ABCG2 | Topotecan | 2 | 11.2 | [1] |
| S1-M1-80 | ABCG2 | SN-38 | 2 | 8.7 | [1] |
Note: The FR value is calculated by dividing the IC50 of the cytotoxic agent alone by the IC50 of the cytotoxic agent in the presence of this compound in the resistant cell line.
These data demonstrate that a non-toxic concentration of this compound can significantly enhance the potency of various cytotoxic drugs in cancer cells overexpressing key multidrug resistance transporters.[1]
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
In Vitro Cell Viability and Synergy Assessment
This protocol outlines the steps for determining the synergistic effects of this compound and a cytotoxic agent on cancer cell viability.
Caption: Workflow for assessing in vitro synergy between this compound and cytotoxic agents.
Detailed Steps:
-
Cell Culture: Culture drug-sensitive parental and drug-resistant cancer cell lines in appropriate media. For resistant lines, the media should be supplemented with the corresponding cytotoxic agent to maintain the resistance phenotype.[1]
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the cytotoxic chemotherapy agent of interest, both individually and in combination at fixed ratios.
-
Treatment: Treat the cells with the prepared drug solutions. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period of 72 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis: Determine the IC50 values for each agent alone and in combination. Calculate the Combination Index (CI) using the Chou-Talalay method to quantify the nature of the drug interaction (synergism, additivity, or antagonism).
Apoptosis Assay
This protocol details the methodology for assessing the induction of apoptosis by this compound in combination with a cytotoxic agent.
Caption: Workflow for quantifying apoptosis induced by combination therapy.
Detailed Steps:
-
Cell Treatment: Seed cells in culture plates and treat with this compound, the cytotoxic agent, their combination, or vehicle control for 48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in binding buffer.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the extent of apoptosis induced by the different treatments.
Signaling Pathways and Future Directions
This compound's primary mechanism of action is the inhibition of KIT and PDGFRA signaling pathways.[4] However, its synergistic effects with chemotherapy appear to be largely mediated through the inhibition of ABC drug transporters. The downstream consequences of this increased intracellular drug concentration are the activation of cell death pathways, such as apoptosis, typically induced by the specific cytotoxic agent.
References
- 1. This compound: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound for Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Avapritinib vs. Sunitinib: A Comparative In Vitro Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the efficacy of Avapritinib and Sunitinib, two prominent tyrosine kinase inhibitors (TKIs). The information presented is collated from various preclinical studies to offer a comprehensive overview for research and drug development professionals.
Quantitative Efficacy Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Sunitinib against various wild-type and mutated kinases, providing a quantitative measure of their in vitro potency. This compound demonstrates notably higher potency against specific mutations, such as KIT D816V and PDGFRA D842V, which are known to confer resistance to other TKIs, including Sunitinib.[1][2]
| Target Kinase | Mutation | This compound IC50 (nM) | Sunitinib IC50 (nM) | Fold Difference (Sunitinib/Avapritinib) |
| KIT | D816V | 0.27[1][3] | >1000 | >3700 |
| KIT | V560G/D818V | 4 (autophosphorylation)[1] | - | - |
| KIT | N822K | 40 (autophosphorylation)[3] | - | - |
| PDGFRA | D842V | 0.24[1][3] | >1000 | >4167 |
| PDGFRA | Wild-Type | - | 2 (cell-free assay)[4] | - |
| PDGFRβ | Wild-Type | - | 8 (Ki)[4] | - |
| VEGFR2 | Wild-Type | >1000 | 9 (Ki), 80 (cell-free assay)[4] | - |
| FLT3 | Wild-Type | >1000 | 250 | - |
| FLT3 | ITD | - | 50[4] | - |
| FLT3 | Asp835 | - | 30[4] | - |
Note: IC50 values are compiled from multiple sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Mechanism of Action and Signaling Pathways
Both this compound and Sunitinib are multi-targeted TKIs that inhibit the signaling pathways crucial for tumor growth and proliferation. However, their selectivity and potency against specific kinases differ significantly.
This compound is a potent and selective inhibitor of mutant KIT and PDGFRA kinases.[2] It is particularly effective against activation loop mutations, such as KIT D816V and PDGFRA D842V, which are resistant to many other TKIs.[5][6] By binding to the ATP-binding pocket of these mutant kinases, this compound blocks their constitutive activation and downstream signaling through pathways like PI3K/AKT and RAS/MAPK/ERK.[2]
Caption: this compound inhibits mutant KIT and PDGFRA, blocking downstream signaling.
Sunitinib is a broader-spectrum TKI that targets multiple receptor tyrosine kinases, including VEGFRs, PDGFRs, KIT, FLT3, and RET.[7][8] Its anti-cancer activity is attributed to both its anti-angiogenic effects (by inhibiting VEGFR) and its direct inhibition of tumor cell proliferation (by blocking signaling from PDGFR, KIT, etc.).[7][8] Sunitinib also inhibits downstream signaling pathways such as PI3K/AKT and RAS/MAPK/ERK.
References
- 1. Portico [access.portico.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The Role of this compound for the Treatment of Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sunitix.net [sunitix.net]
Decoding Response: A Comparative Guide to Biomarkers for Avapritinib Therapy
For Researchers, Scientists, and Drug Development Professionals
Avapritinib (Ayvakit®) has emerged as a potent and selective tyrosine kinase inhibitor (TKI), transforming the treatment landscape for specific subtypes of Gastrointestinal Stromal Tumors (GIST) and Systemic Mastocytosis (SM).[1][2] A precision medicine approach, the efficacy of this compound is intrinsically linked to the presence of specific genetic biomarkers. This guide provides a comprehensive comparison of biomarkers for predicting response to this compound, alongside alternative therapies, supported by experimental data and detailed methodologies.
Predictive Biomarkers for this compound Response
The primary predictive biomarkers for a favorable response to this compound are specific mutations within the PDGFRA and KIT genes. These mutations lead to the constitutive activation of their respective receptor tyrosine kinases, driving oncogenesis.[1]
Gastrointestinal Stromal Tumors (GIST)
In GIST, the paramount biomarker for this compound sensitivity is the platelet-derived growth factor receptor alpha (PDGFRA) exon 18 D842V mutation .[3][4] Tumors harboring this mutation are notably resistant to other TKIs like imatinib.[4][5] this compound is the first therapy approved specifically for GIST patients with a PDGFRA exon 18 mutation.[3]
Systemic Mastocytosis (SM)
For patients with advanced SM, the key predictive biomarker is the KIT D816V mutation .[2][6] this compound is a potent inhibitor of this specific mutation, which is the primary driver in the majority of SM cases.[2][6]
Comparison with Alternative Therapies
The choice of TKI in GIST and SM is critically dependent on the underlying mutational status of the tumor. The following tables compare this compound with other commonly used TKIs based on their targeted biomarkers and clinical efficacy.
Table 1: Comparison of Tyrosine Kinase Inhibitors in Gastrointestinal Stromal Tumors (GIST)
| Drug | Primary Predictive Biomarkers for Response | Biomarkers of Resistance | Overall Response Rate (ORR) in Biomarker-Positive Population |
| This compound | PDGFRA exon 18 mutations (including D842V)[3][7] | Secondary PDGFRA mutations in exons 13, 14, and 15[8][9][10] | 84% in patients with PDGFRA exon 18 mutations; 89% in patients with PDGFRA D842V mutations[3] |
| Imatinib | KIT exon 11 mutations[11] | PDGFRA D842V mutation[4] | Approximately 54% in patients with advanced GIST (imatinib-sensitive mutations)[11] |
| Sunitinib | KIT exon 9 mutations (second-line therapy)[4][12] | Secondary KIT mutations in exons 17 or 18[12] | Higher response rates in KIT exon 9 mutated GIST compared to exon 11[4] |
| Ripretinib | Broad activity against various KIT and PDGFRA mutations (fourth-line therapy)[13] | Data on specific resistance mutations is emerging. | Median Progression-Free Survival of 6.3 months in the fourth-line setting |
Table 2: Comparison of Tyrosine Kinase Inhibitors in Systemic Mastocytosis (SM)
| Drug | Primary Predictive Biomarkers for Response | Mechanism of Action | Overall Response Rate (ORR) in Biomarker-Positive Population |
| This compound | KIT D816V mutation[2][6] | Potent and selective inhibitor of KIT D816V[2] | 57% in patients with advanced SM (complete or partial remission)[14][15] |
| Midostaurin | KIT D816V mutation | Multi-targeted kinase inhibitor (less specific than this compound)[2] | 60% overall response rate in advanced SM |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound functions by selectively binding to the ATP-binding pocket of mutant KIT and PDGFRA kinases. This inhibition blocks the downstream signaling pathways, such as PI3K/AKT and RAS/RAF/MEK/ERK, which are crucial for cell survival and proliferation, thereby inducing apoptosis in cancer cells.[1]
Caption: this compound inhibits mutant KIT/PDGFRA, blocking downstream signaling and promoting apoptosis.
Experimental Workflow for Biomarker Detection
The identification of predictive biomarkers for this compound therapy typically involves the analysis of tumor tissue or circulating tumor DNA (ctDNA). A companion diagnostic, the therascreen PDGFRA RGQ PCR kit, is FDA-approved to detect the PDGFRA D842V mutation in GIST patients.[16][17]
Caption: A generalized workflow for detecting predictive biomarkers for this compound therapy.
Experimental Protocols
While specific, detailed protocols are proprietary to diagnostic companies, the following outlines the general methodologies for the key experiments cited.
DNA Extraction from Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue
-
Objective: To isolate high-quality genomic DNA from FFPE tumor specimens.
-
Principle: This process involves deparaffinization to remove the embedding medium, followed by enzymatic digestion of tissue and subsequent purification of DNA.
-
Generalized Protocol:
-
Obtain 5-10 µm thick sections from an FFPE tumor block.
-
Deparaffinize the sections using a series of xylene (or a safer alternative) and ethanol washes.
-
Rehydrate the tissue with graded ethanol washes and finally with water.
-
Lyse the tissue using a buffer containing proteinase K at an elevated temperature (e.g., 56°C) overnight to digest proteins.
-
Treat with RNase A to remove RNA.
-
Purify the genomic DNA using a commercially available kit (e.g., column-based or magnetic bead-based) according to the manufacturer's instructions.
-
Elute the purified DNA in a low-salt buffer.
-
Assess DNA quantity and quality using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).
-
Real-Time PCR for PDGFRA D842V Mutation Detection (based on the therascreen PDGFRA RGQ PCR kit)
-
Objective: To specifically detect the D842V mutation in the PDGFRA gene.
-
Principle: This assay utilizes allele-specific primers and fluorescently labeled probes to amplify and detect the mutant and wild-type sequences in a real-time PCR instrument.
-
Generalized Protocol:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific primers and probes for the PDGFRA D842V mutation and a control gene.
-
Add a standardized amount of the extracted genomic DNA to the master mix.
-
Run the PCR reaction on a real-time PCR instrument (e.g., Rotor-Gene Q).
-
The instrument software monitors the fluorescence signal at each cycle.
-
The presence of the D842V mutation is determined by the amplification of the mutant-specific probe, and the results are interpreted based on the cycle threshold (Ct) values as per the kit's instructions.
-
Next-Generation Sequencing (NGS) for Comprehensive Genomic Profiling
-
Objective: To identify a broader range of mutations in KIT, PDGFRA, and other relevant genes, including potential resistance mutations.
-
Principle: NGS allows for the massively parallel sequencing of DNA fragments, enabling the detection of various types of genomic alterations.
-
Generalized Protocol:
-
Prepare a sequencing library from the extracted genomic DNA. This involves fragmenting the DNA, ligating adapters, and amplifying the adapter-ligated fragments.
-
For targeted sequencing, specific genomic regions of interest (e.g., exons of KIT and PDGFRA) are captured using hybridization probes.
-
Sequence the prepared library on an NGS platform (e.g., Illumina or Ion Torrent).
-
The raw sequencing data is processed through a bioinformatics pipeline for quality control, alignment to a reference genome, and variant calling.
-
Identified variants are annotated and filtered to identify clinically relevant mutations.
-
Conclusion
The successful application of this compound is a prime example of biomarker-driven therapy. The presence of the PDGFRA D842V mutation in GIST and the KIT D816V mutation in SM are strong predictors of a positive response. Understanding the landscape of predictive and resistance biomarkers is crucial for optimizing patient selection and developing strategies to overcome treatment failure. As our knowledge of the molecular drivers of these diseases expands, so too will our ability to tailor therapies for improved patient outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. google.com [google.com]
- 3. fda.gov [fda.gov]
- 4. Biomarker Testing in… | College of American Pathologists [cap.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. FDA Approves Blueprint Medicines' AYVAKIT™ (this compound) for the Treatment of Adults with Advanced Systemic Mastocytosis - BioSpace [biospace.com]
- 7. This compound - My Cancer Genome [mycancergenome.org]
- 8. scispace.com [scispace.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Resistance to this compound in PDGFRA-Driven GIST Is Caused by Secondary Mutations in the PDGFRA Kinase Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastrointestinal Stromal Tumor [resources.advancedpractitioner.com]
- 12. Molecular Tailored Therapeutic Options for Advanced Gastrointestinal Stromal Tumors (GISTs): Current Practice and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. targetedonc.com [targetedonc.com]
- 15. youtube.com [youtube.com]
- 16. targetedonc.com [targetedonc.com]
- 17. Qiagen N.V. - QIAGEN receives FDA approval for companion diagnostic to Blueprint Medicines’ AYVAKIT® (this compound) in gastrointestinal stromal tumors [corporate.qiagen.com]
Cross-Resistance Profile of Avapritinib in Gastrointestinal Stromal Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of avapritinib's performance against other standard-of-care tyrosine kinase inhibitors (TKIs) in the context of gastrointestinal stromal tumors (GIST), with a focus on cross-resistance patterns supported by experimental data.
Gastrointestinal stromal tumors are predominantly driven by activating mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes. While TKIs like imatinib, sunitinib, and regorafenib have revolutionized GIST treatment, the emergence of primary and secondary resistance mutations remains a significant clinical challenge. This compound, a potent and selective inhibitor of KIT and PDGFRA, has demonstrated significant activity against specific mutations that are resistant to other approved therapies. This guide delves into the nuances of its cross-resistance profile.
Comparative Efficacy of this compound and Other GIST Therapies
This compound exhibits a distinct efficacy profile compared to other TKIs, particularly against GISTs harboring the PDGFRA D842V mutation, which is notoriously resistant to imatinib, sunitinib, and regorafenib.[1][2] Clinical data from the NAVIGATOR trial highlighted an objective response rate (ORR) of 86% for this compound in patients with PDGFRA exon 18 mutations.[3] In contrast, a retrospective analysis showed that other TKIs had limited efficacy in this patient population.[4]
However, in the broader context of third- or fourth-line treatment for GIST with various KIT mutations, the VOYAGER trial did not demonstrate a progression-free survival (PFS) benefit of this compound over regorafenib.[5] This underscores the importance of mutational status in determining the optimal therapeutic agent.
Quantitative Analysis of TKI Sensitivity in GIST
The following tables summarize the in vitro potency of this compound and other TKIs against various GIST-driving mutations. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency; a lower IC50 value indicates a more potent drug.
Table 1: Comparative IC50 Values of TKIs Against Primary GIST Mutations
| Mutation | This compound (nM) | Imatinib (nM) | Sunitinib (nM) | Regorafenib (nM) |
| PDGFRA D842V | 0.24 [1] | >10,000 | >10,000 | >10,000 |
| KIT Exon 11 Del | 4[1] | <50 | <100 | <100 |
| KIT Exon 9 A502_Y503dup | ~30 | >100 | <50 | <100 |
| KIT D816V | 0.27 [1] | >5,000 | >1,000 | >1,000 |
Note: IC50 values are approximate and can vary based on the specific cell line and assay conditions. Data is compiled from multiple sources.
Table 2: this compound Activity Against Secondary Resistance Mutations in PDGFRA D842V GIST
| Secondary Mutation | This compound IC50 (nM) |
| V658A | Increased Resistance |
| N659K | Increased Resistance |
| Y676C | Increased Resistance |
| G680R | Increased Resistance |
Source: Adapted from studies on acquired resistance to this compound.[6]
Signaling Pathways in GIST and TKI Intervention
The constitutive activation of KIT or PDGFRA signaling is the primary oncogenic driver in GIST. The diagram below illustrates the signaling cascade and the points of intervention for various TKIs.
Caption: Simplified GIST signaling pathways and TKI points of inhibition.
Experimental Methodologies
The following sections detail the typical experimental protocols used to assess TKI cross-resistance in GIST.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the IC50 values of different TKIs. A common method is the MTS or CCK-8 assay.
Protocol for MTS/CCK-8 Cell Viability Assay:
-
Cell Seeding: GIST cell lines with known mutations are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the TKI (e.g., this compound, imatinib, sunitinib, regorafenib) is prepared, and the cells are treated with a range of concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: After the incubation period, 20 µL of MTS or 10 µL of CCK-8 reagent is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours.
-
Data Acquisition: The absorbance is measured at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis.
Caption: Workflow for a typical cell viability assay.
Immunoblotting for Pathway Analysis
Immunoblotting (Western blotting) is used to assess the phosphorylation status of KIT, PDGFRA, and downstream signaling proteins, providing insight into the mechanism of drug action and resistance.
Protocol for Immunoblotting:
-
Cell Lysis: GIST cells are treated with TKIs for a specified period (e.g., 2-6 hours) and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-KIT, KIT, p-AKT, AKT, p-ERK, ERK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.
-
Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation.
Caption: Standard immunoblotting workflow for pathway analysis.
Conclusion
The landscape of GIST treatment is increasingly guided by the specific molecular alterations within a patient's tumor. This compound offers a significant therapeutic advantage for patients with GISTs harboring the PDGFRA D842V mutation, a population with historically poor outcomes due to resistance to other TKIs. However, the emergence of secondary resistance mutations in PDGFRA highlights the ongoing challenge of acquired resistance. For GISTs driven by other KIT mutations, particularly in later lines of therapy, the choice between this compound and other TKIs like regorafenib is less clear-cut and may depend on the specific secondary mutations present. The experimental data and methodologies presented in this guide provide a framework for researchers to further investigate and understand the complex interplay of TKI sensitivity and resistance in GIST.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Efficacy and Safety of this compound in Treating Unresectable or Metastatic Gastrointestinal Stromal Tumors: A Phase I/II, Open-Label, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. This compound Versus Regorafenib in Locally Advanced Unresectable or Metastatic GI Stromal Tumor: A Randomized, Open-Label Phase III Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Avapritinib Efficacy in Imatinib-Resistant GIST Cell Lines: A Comparative Guide
This guide provides a comprehensive comparison of the efficacy of avapritinib in imatinib-resistant Gastrointestinal Stromal Tumor (GIST) cell lines against other tyrosine kinase inhibitors (TKIs). It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction to Imatinib Resistance in GIST
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) genes.[1] While the TKI imatinib has been a cornerstone of GIST treatment, a significant portion of patients develop resistance over time.[2] This resistance is often mediated by secondary mutations in KIT or PDGFRA, particularly in the ATP-binding pocket or the activation loop, which prevent effective imatinib binding.[2] One of the most well-characterized imatinib-resistant mutations is the PDGFRA D842V substitution in exon 18.[3][4]
This compound is a potent and selective inhibitor of KIT and PDGFRA, specifically designed to target the active conformation of these kinases, a feature that allows it to overcome resistance mechanisms that hinder the efficacy of other TKIs like imatinib, which primarily bind to the inactive conformation.[3][5]
Comparative Efficacy of this compound
Experimental data from in vitro studies consistently demonstrate the superior efficacy of this compound in GIST cell lines harboring imatinib-resistant mutations. This is particularly evident in cell lines with the PDGFRA D842V mutation, where this compound exhibits significantly lower half-maximal inhibitory concentrations (IC50) compared to imatinib and other TKIs.
Quantitative Data Summary
The following table summarizes the IC50 values of this compound and other TKIs in various GIST cell lines, including those with mutations conferring imatinib resistance.
| Cell Line | Primary Mutation | Secondary/Resistance Mutation | This compound IC50 (nM) | Imatinib IC50 (nM) | Other TKI IC50 (nM) | Reference |
| GIST-T1 | KIT Exon 11 Deletion | - (Imatinib-sensitive) | ~4 | >1000 (in resistant sublines) | Sunitinib: effective in some resistant models | [6] |
| GIST882 | KIT Exon 13 K642E | - (Imatinib-sensitive) | Not specified | Not specified | Not specified | [6] |
| Engineered Cells | PDGFRA D842V | - | 0.24 | ~3000 times higher than this compound | Ripretinib: Highly resistant | [3][7] |
| Engineered Cells | KIT D816V | - | 0.27 | Not specified | Not specified | [3][7] |
| KIT-mutant cell lines | Exon 11 / 17 | - | Not specified | Resistant | Regorafenib: Less effective than this compound | [8][9] |
Signaling Pathways and Mechanism of Action
This compound effectively inhibits the autophosphorylation of mutant KIT and PDGFRA kinases, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
Caption: Simplified signaling pathways in GIST and points of inhibition by Imatinib and this compound.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of this compound in GIST cell lines.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
GIST cell lines (e.g., GIST-T1, GIST882)
-
96-well plates
-
Cell culture medium
-
This compound and other TKIs
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader (490 nm absorbance)
Procedure:
-
Seed GIST cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and other TKIs in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.[10]
-
Incubate for 1-4 hours at 37°C.[10]
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.
Materials:
-
GIST cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed GIST cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting for KIT/PDGFRA Phosphorylation
This technique is used to detect the phosphorylation status of KIT and PDGFRA, indicating their activation state.
Materials:
-
GIST cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-KIT, anti-phospho-PDGFRA, anti-total-KIT, anti-total-PDGFRA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat GIST cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system. The levels of phosphorylated KIT/PDGFRA are normalized to the total protein levels.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel TKI like this compound in imatinib-resistant GIST cell lines.
References
- 1. Molecular Modeling Study of c-KIT/PDGFRα Dual Inhibitors for the Treatment of Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Patients With Advanced Gastrointestinal Stromal Tumors Following at Least Three Prior Lines of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 4. This compound in the treatment of gastrointestinal stromal tumors (GIST) | Kopczyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 5. An updated review of the treatment landscape for advanced gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. This compound in advanced gastrointestinal stromal tumor: case series and review of the literature from a tertiary care center in India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal of Avapritinib: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of avapritinib in a laboratory setting. The following procedures are designed to ensure the safety of personnel and minimize environmental impact, adhering to standard practices for handling hazardous pharmaceutical waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE).[1][2][3] This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing.[1] All handling of this compound powder should be conducted in a designated area with adequate ventilation, such as a laboratory fume hood, to avoid inhalation of dust or aerosols.[1][2] An accessible safety shower and eye wash station should be nearby.[1]
II. Step-by-Step Disposal Procedures for this compound Waste
The disposal of this compound and materials contaminated with it must comply with all applicable country, federal, state, and local regulations.[1] As a targeted antineoplastic agent, this compound waste is considered hazardous.
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: All items that have come into contact with this compound are to be considered contaminated waste. This includes:
-
Unused or expired this compound powder or solutions.
-
Empty vials and packaging.
-
Contaminated PPE (gloves, lab coats, etc.).
-
Laboratory consumables (pipette tips, tubes, flasks, etc.).
-
Spill cleanup materials.
-
-
Use Designated Waste Containers: Collect all this compound-contaminated waste in clearly labeled, sealed, and leak-proof containers. These containers should be designated for "Hazardous Pharmaceutical Waste" or "Antineoplastic Waste."
Step 2: Managing Spills and Decontamination
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Ensure personnel are moved to a safe location and the spill area is secured to prevent further contamination.[1][3]
-
Wear Appropriate PPE: Full personal protective equipment must be worn before addressing the spill.[1][3]
-
Contain and Absorb: For liquid spills, use an inert absorbent material such as diatomite or universal binders to contain the spill.[1] For powder spills, carefully cover with a damp cloth or absorbent pad to avoid generating dust.
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste according to the procedures outlined in Step 1.[1]
Step 3: Final Disposal
-
Professional Waste Disposal Service: The collected hazardous waste containing this compound must be disposed of through a licensed hazardous waste management company. Do not dispose of this compound waste in standard laboratory trash or down the drain.[1]
-
High-Temperature Incineration: The preferred method for the destruction of antineoplastic drugs is high-temperature incineration.[4]
III. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes key handling and storage information from safety data sheets.
| Parameter | Specification | Citation |
| Recommended Storage | ||
| Powder | -20°C, Protect from light, Keep container tightly sealed. | [2] |
| Personal Protective Gear | ||
| Eye Protection | Safety goggles with side-shields. | [1] |
| Hand Protection | Protective gloves. | [1] |
| Skin and Body Protection | Impervious clothing. | [1] |
| Respiratory Protection | Suitable respirator (especially when handling powder). | [1] |
| Emergency Procedures | ||
| Skin Contact | Wash off with plenty of water and remove contaminated clothing. | [2] |
| Eye Contact | Flush eyes with running water for at least 15 minutes. | [2] |
| Inhalation | Remove to fresh air. | [2] |
| Ingestion | Wash out mouth with water; do not induce vomiting. | [3] |
IV. Experimental Protocols
Detailed experimental protocols for the chemical inactivation of this compound are not provided in publicly available safety and regulatory documents. The standard and recommended procedure is collection and subsequent destruction by a licensed waste disposal service, typically via high-temperature incineration.
V. This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Avapritinib
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Avapritinib is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Occupational Exposure Limits
This compound is a potent tyrosine kinase inhibitor.[1][2] While some safety data sheets (SDS) classify it as non-hazardous, others indicate it can cause skin irritation, serious eye damage, and may cause allergic skin or respiratory reactions.[3][4] Furthermore, some classifications suggest it is suspected of causing genetic defects and damaging fertility or an unborn child.[4] Given these potential hazards, a conservative approach to handling is essential.
Currently, there are no established occupational exposure limits (OELs) for this compound.[3][4] Therefore, engineering controls and personal protective equipment should be utilized to minimize any potential exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound in a laboratory setting. The following table summarizes the recommended PPE for various tasks.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or goggles | Double-gloving with nitrile gloves | Disposable lab coat or gown | NIOSH-approved respirator (e.g., N95 or higher) within a certified chemical fume hood or ventilated balance enclosure |
| Preparing Solutions | Safety glasses with side shields or goggles | Double-gloving with nitrile gloves | Disposable lab coat or gown | Not generally required if handled in a certified chemical fume hood |
| Administering to Cell Cultures | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required if handled in a biological safety cabinet |
| Handling Contaminated Waste | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required |
Signaling Pathway of this compound
This compound is a tyrosine kinase inhibitor that selectively targets mutant forms of KIT and platelet-derived growth factor receptor alpha (PDGFRA).[1][2][5] These mutations can lead to the constitutive activation of these receptors, promoting uncontrolled cell proliferation and survival through downstream signaling cascades like the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1] this compound binds to the ATP-binding pocket of these mutant kinases, inhibiting their activity and blocking these downstream signals.[1]
Operational Plan for Safe Handling
A step-by-step procedural guide for the safe handling of this compound is detailed below:
1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, ideally within a chemical fume hood or a ventilated balance enclosure for weighing.
-
Ensure a safety shower and eyewash station are readily accessible.[3]
-
Cover the work surface with disposable absorbent pads.
2. Weighing and Reconstitution:
-
Perform all weighing and initial reconstitution of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of the powder.
-
Use dedicated spatulas and weighing papers.
-
Slowly add solvent to the powder to avoid aerosolization.
3. Solution Handling:
-
Handle all solutions containing this compound within a chemical fume hood or a biological safety cabinet for cell culture work.
-
Use positive displacement pipettes or tips with aerosol-resistant filters.
4. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
-
Do not eat, drink, or apply cosmetics in the designated handling area.
5. Accidental Spills:
-
In case of a spill, evacuate the area and ensure it is well-ventilated.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
For solid spills, carefully cover with damp absorbent paper to avoid raising dust.
-
Collect all contaminated materials into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution (e.g., 1% sodium hypochlorite), followed by a rinse with water.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and culture flasks, should be considered hazardous waste.
-
Segregate cytotoxic waste into clearly labeled, leak-proof containers with purple lids, as is standard for this waste category.[6]
2. Solid Waste Disposal:
-
Collect all solid waste, such as contaminated gloves, gowns, and absorbent pads, in a designated, sealed plastic bag or container labeled "Cytotoxic Waste."
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant container.
-
Do not pour this compound waste down the drain.
4. Sharps Disposal:
-
Dispose of any sharps contaminated with this compound (e.g., needles, syringes) in a designated, puncture-resistant sharps container with a purple lid.[6]
5. Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's environmental health and safety office.
-
Cytotoxic waste should be incinerated at a high temperature by a licensed hazardous waste disposal company.[7]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
